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6-methoxy-3-methyl-1H-indole Documentation Hub

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  • Product: 6-methoxy-3-methyl-1H-indole
  • CAS: 2400-36-4

Core Science & Biosynthesis

Foundational

Technical Guide: Role of 6-Methoxy-3-methyl-1H-indole in Serotonin Receptor Binding

The following technical guide details the pharmacological role, structural significance, and experimental characterization of 6-methoxy-3-methyl-1H-indole within the context of serotonin (5-HT) receptor binding. Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological role, structural significance, and experimental characterization of 6-methoxy-3-methyl-1H-indole within the context of serotonin (5-HT) receptor binding.

Executive Summary

6-methoxy-3-methyl-1H-indole represents a critical "privileged structure" in medicinal chemistry, distinct from its biologically ubiquitous isomer, 5-methoxyindole (the core of melatonin and serotonin). While endogenous tryptamines typically feature substitution at the 5-position, the 6-methoxy variation shifts the pharmacophore's selectivity profile, most notably enhancing affinity for the 5-HT₆ receptor subclass while diminishing potency at classical 5-HT₁ and 5-HT₂ sites. This guide analyzes the compound’s utility as a scaffold for designing high-affinity 5-HT₆ antagonists, which are currently under investigation for treating cognitive deficits in Alzheimer’s disease and schizophrenia.

Chemical & Structural Basis

To understand the binding mechanics of 6-methoxy-3-methyl-1H-indole, one must contrast it with the endogenous ligand, serotonin (5-HT).

Positional Isomerism and Binding Pockets

The serotonin binding pocket in Class A GPCRs is highly conserved, typically accommodating the 5-hydroxyl or 5-methoxy group of tryptamines via hydrogen bonding with specific serine or threonine residues (e.g., Ser5.43 in 5-HT₂A).

  • 5-Methoxy Indoles (e.g., Melatonin): The methoxy group at position 5 aligns perfectly with the orthosteric binding site of 5-HT₁/₂ and Melatonin (MT₁/₂) receptors.

  • 6-Methoxy Indoles: Shifting the methoxy group to position 6 creates a steric clash in 5-HT₁/₂ pockets but exploits a unique hydrophobic cleft present in the 5-HT₆ receptor . The 3-methyl group further restricts conformational freedom, locking the indole into a bioactive pose that favors antagonist binding modes.

Physicochemical Properties
PropertyValueRelevance to Binding
Molecular Weight 161.20 g/mol Low MW allows for fragment-based drug design (FBDD).
LogP ~2.3Moderate lipophilicity ensures membrane penetration for CNS targets.
H-Bond Donors 1 (NH)Critical for anchoring to the receptor aspartate (Asp3.32).
H-Bond Acceptors 1 (OCH₃)Interaction point for non-conserved pocket residues.

Pharmacological Profile: The 5-HT₆ Connection[1]

Recent Structure-Activity Relationship (SAR) studies have identified 6-methoxy-3-methyl-1H-indole as a potent core for 5-HT₆ receptor antagonists.

  • Affinity (

    
    ):  Derivatives containing this core have demonstrated binding constants (
    
    
    
    ) of < 4 nM at the 5-HT₆ receptor.[1]
  • Selectivity: The 6-methoxy substitution significantly reduces affinity for 5-HT₂A and 5-HT₂C receptors compared to 5-methoxy analogues, minimizing hallucinogenic side effects associated with off-target 5-HT₂A activation.

  • Mechanism of Action: It acts primarily as a neutral antagonist or inverse agonist , stabilizing the inactive conformation of the Gs-coupled 5-HT₆ receptor.

Visualization: Structural Selectivity Logic

G Indole5 5-Methoxy Indole (Melatonin-like) Rec1 5-HT1 / 5-HT2 / MT1 (Orthosteric Fit) Indole5->Rec1 High Affinity Rec6 5-HT6 Receptor (Hydrophobic Pocket) Indole5->Rec6 Low/Mod Affinity Indole6 6-Methoxy-3-methyl Indole Indole6->Rec1 Steric Clash Indole6->Rec6 Optimized Fit (Kb < 4 nM) Outcome1 Agonism / Activation Rec1->Outcome1 Signaling Outcome2 Antagonism / Blockade Rec6->Outcome2 Cognitive Enhancement

Caption: Comparative SAR logic showing how the positional shift from 5-methoxy to 6-methoxy alters receptor selectivity from classical 5-HT pathways to specific 5-HT6 antagonism.

Experimental Protocols

To validate the binding affinity of 6-methoxy-3-methyl-1H-indole derivatives, a Radioligand Binding Assay is the gold standard. The following protocol is designed for high-throughput screening against human 5-HT₆ receptors expressed in HEK-293 cells.

Materials
  • Ligand: [³H]-LSD (Lycergic Acid Diethylamide) - Non-selective but high affinity. Alternatively, [³H]-SB-258585 (highly selective 5-HT₆ antagonist).

  • Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

  • Nonspecific Binding Control: 10 µM Methiothepin or Serotonin.

Step-by-Step Methodology
  • Membrane Preparation:

    • Harvest HEK-293 cells stably expressing h5-HT₆.

    • Homogenize in ice-cold buffer using a Polytron homogenizer.

    • Centrifuge at 40,000 x g for 15 min at 4°C. Resuspend pellet in assay buffer.

  • Incubation:

    • In a 96-well plate, add 150 µL membrane suspension (approx. 20 µg protein).

    • Add 25 µL of [³H]-Ligand (final concentration ~ Kd value, e.g., 2 nM).

    • Add 25 µL of 6-methoxy-3-methyl-1H-indole (varying concentrations:

      
       to 
      
      
      
      M).
    • Incubate for 60 minutes at 37°C to reach equilibrium.

  • Filtration & Counting:

    • Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce nonspecific binding).

    • Wash filters 3x with ice-cold buffer.

    • Add liquid scintillation cocktail and count radioactivity (CPM) using a beta-counter.

  • Data Analysis:

    • Calculate specific binding (Total - Nonspecific).

    • Fit data to a one-site competition curve to determine

      
      .
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      
Visualization: Binding Assay Workflow

BindingAssay Step1 Membrane Prep (h5-HT6 / HEK-293) Step2 Incubation (37°C, 60 min) Step1->Step2 Step4 Rapid Filtration (GF/B Filters) Step2->Step4 Step3 Competition [3H]-LSD vs. 6-OMe-Indole Step3->Step2 Add Ligands Step5 Scintillation Counting (CPM Measurement) Step4->Step5 Step6 Data Analysis (Cheng-Prusoff Ki) Step5->Step6

Caption: Standardized workflow for determining Ki values of indole derivatives at 5-HT6 receptors.

Signaling Pathway & Downstream Effects

The 6-methoxy-3-methyl-1H-indole scaffold, when acting as an antagonist, blocks the constitutive activity of the 5-HT₆ receptor. Understanding this pathway is crucial for interpreting functional assay results (e.g., cAMP accumulation).

  • Receptor Type: Gs-protein coupled.[2]

  • Agonist Effect: Increases adenylyl cyclase activity

    
     increases cAMP.
    
  • Antagonist Effect (6-OMe Indole): Blocks 5-HT induced cAMP rise; Inverse agonists reduce basal cAMP.

Visualization: 5-HT6 Signaling Cascade

Signaling Ligand 5-HT (Agonist) Receptor 5-HT6 Receptor Ligand->Receptor Activates Antagonist 6-OMe-3-Me-Indole (Antagonist) Antagonist->Receptor Blocks Gs G-Protein (Gs) Receptor->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Increase AC->cAMP Synthesizes PKA PKA Activation cAMP->PKA Effect Neuronal Excitability / Cognitive Modulation PKA->Effect

Caption: The Gs-coupled signaling pathway of 5-HT6. 6-methoxy-3-methyl-1H-indole acts to inhibit this cascade, preventing cAMP accumulation.

References

  • BenchChem. (n.d.). Methyl 2-(6-methoxy-1H-indol-3-yl)acetate.[3] Retrieved from

  • American Chemical Society. (2012). Design, Synthesis, and Pharmacological Evaluation of Piperidin-4-yl amino aryl sulfonamides: Novel, Potent, Selective, Orally Active, and Brain Penetrant 5‑HT6 Receptor Antagonists. Journal of Medicinal Chemistry. Retrieved from

  • National Institutes of Health (NIH). (2010). Pharmacogenetic study of serotonin 6 receptor gene with antidepressant response in major depressive disorder. Retrieved from

  • Wikipedia. (n.d.). 5-Methoxytryptamine.[4][5] Retrieved from

  • MDPI. (2024). Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. Retrieved from

Sources

Exploratory

Technical Guide: Solubility &amp; Handling of 6-Methoxy-3-methyl-1H-indole

This guide details the solubility profile, physicochemical properties, and handling protocols for 6-methoxy-3-methyl-1H-indole (CAS 2400-36-4). It is designed for researchers utilizing this compound as a scaffold in the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, physicochemical properties, and handling protocols for 6-methoxy-3-methyl-1H-indole (CAS 2400-36-4). It is designed for researchers utilizing this compound as a scaffold in the synthesis of indole alkaloids (e.g., Tryprostatin analogs) or as a bioactive probe.

Executive Summary

6-Methoxy-3-methyl-1H-indole is a lipophilic, electron-rich indole derivative.[1] Its solubility behavior is governed by the hydrophobic indole core and the methyl group at C3, modulated slightly by the electron-donating methoxy group at C6. It exhibits excellent solubility in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM, Chloroform), moderate solubility in alcohols, and negligible solubility in water.

  • CAS Number: 2400-36-4[1][2][3]

  • Molecular Formula: C₁₀H₁₁NO[1][4]

  • Molecular Weight: 161.20 g/mol [1][2][4]

  • Primary Application: Synthetic intermediate for pharmaceutical alkaloids; fluorescent probe precursor.[1]

Physicochemical Profile & Solubility Logic

Understanding the molecular properties is essential for predicting solubility in novel solvent systems.[1]

PropertyValue / CharacteristicImpact on Solubility
LogP (Predicted) ~2.60 – 2.90Lipophilic. Prefers organic phases.[1] Partitions poorly into aqueous media.[1]
H-Bond Donors 1 (Indole NH)Capable of H-bonding with acceptors (DMSO, Acetone), enhancing solubility in polar aprotic solvents.[1]
H-Bond Acceptors 2 (Methoxy O, Indole N)The methoxy group increases polarity relative to 3-methylindole, improving solubility in alcohols (MeOH, EtOH).[1]
Melting Point ~88–95 °C (Estimated)*Solid at room temperature.[1] Low melting point facilitates dissolution upon gentle warming.[1]
Boiling Point 308.5 °C (at 760 mmHg)High boiling point requires high-vacuum for distillation; recrystallization is preferred for purification.[1]

*Note: While specific experimental MP data for the free base is variable in literature, analogs like 3-methylindole (MP 95°C) and 6-methoxyindole (MP 91°C) suggest a range of 90±5°C.

Solvent Compatibility & Classification

The following table categorizes solvents based on their efficacy for dissolving 6-methoxy-3-methyl-1H-indole.

Solubility Classification Table
Solvent ClassSolventsSolubility RatingApplication
Polar Aprotic DMSO, DMF, DMAc Excellent (>100 mg/mL)Primary Choice. Ideal for stock solutions (10-50 mM) for biological assays.[1]
Chlorinated Dichloromethane (DCM), Chloroform High (>50 mg/mL)Reaction solvent; liquid-liquid extraction (organic phase).[1]
Esters Ethyl Acetate (EtOAc) Good Extraction; "Good" solvent in recrystallization pairs.[1]
Alcohols Methanol, Ethanol Moderate Reaction solvent; "Good" solvent in recrystallization (when heated).[1]
Ethers THF, Diethyl Ether Moderate Reaction solvent (e.g., Grignard, reduction).[1]
Alkanes Hexanes, Heptane, Pentane Poor / Insoluble Anti-solvent. Used to precipitate the compound during recrystallization.[1]
Aqueous Water, PBS, Saline Insoluble Aqueous layer in extractions; requires co-solvent (DMSO) for bioassays.[1]
Solubility Decision Tree

SolubilityTree Start Select Solvent for 6-Methoxy-3-methyl-1H-indole Purpose What is the purpose? Start->Purpose BioAssay Biological Assay (Stock Solution) Purpose->BioAssay Synthesis Chemical Synthesis (Reaction) Purpose->Synthesis Purification Purification (Recrystallization) Purpose->Purification DMSO DMSO or DMF (Store at -20°C) BioAssay->DMSO High Conc. DCM DCM or THF (Standard) Synthesis->DCM Inert/Soluble RecrystSystem Solvent Pair: EtOAc (Hot) + Hexane (Cold) Purification->RecrystSystem Precipitation

Figure 1: Decision matrix for solvent selection based on experimental intent.[1]

Experimental Protocols

Protocol A: Preparation of 50 mM Stock Solution (DMSO)

For biological assays (cell culture, enzymatic inhibition).

  • Calculate Mass: To prepare 1 mL of 50 mM stock:

    
    
    
    
    
    [1]
  • Weighing: Weigh ~8.1 mg of 6-methoxy-3-methyl-1H-indole into a sterile amber glass vial (protect from light).

  • Dissolution: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

  • Mixing: Vortex for 30 seconds. The solid should dissolve instantly, forming a clear, slightly yellow solution.

    • Troubleshooting: If particles remain, sonicate for 1 minute at room temperature.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

    • Stability:[1][5][6] Stable for >6 months at -20°C if protected from moisture and light.[1]

Protocol B: Recrystallization (Purification)

For purifying crude material synthesized via Fischer Indole Synthesis.[1]

Solvent System: Ethyl Acetate (Solvent) / Hexanes (Anti-solvent).[1]

  • Dissolution: Place crude solid in a round-bottom flask. Add the minimum amount of Ethyl Acetate required to dissolve the solid at near-boiling temperature (~75°C).[1]

  • Filtration (Optional): If insoluble particles (e.g., salts) are present, filter the hot solution through a glass wool plug or sintered funnel.

  • Precipitation: Remove from heat. While still warm, add Hexanes dropwise until a faint turbidity (cloudiness) persists.

  • Crystal Growth: Add 1-2 drops of Ethyl Acetate to clear the solution. Cap the flask and allow it to cool slowly to room temperature on a cork ring.

  • Harvesting: Once at room temperature, place the flask in an ice bath (0°C) for 1 hour to maximize yield. Filter the crystals via vacuum filtration and wash with cold Hexanes.[1]

  • Drying: Dry under high vacuum to remove solvent residues.[1]

Recrystallization Workflow Diagram

Recryst Step1 1. Dissolve Crude Solid in Hot Ethyl Acetate Step2 2. Add Hexanes (Anti-solvent) until turbid Step1->Step2 Step3 3. Cool Slowly to RT then 0°C (Ice Bath) Step2->Step3 Step4 4. Vacuum Filter & Wash with Cold Hexanes Step3->Step4

Figure 2: Step-by-step purification workflow using the solvent/anti-solvent method.

Critical Handling & Stability

  • Oxidation Sensitivity: Indoles, particularly electron-rich ones like 6-methoxy-3-methylindole, are prone to oxidation at the C2 position or polymerization upon prolonged exposure to air and light.

    • Recommendation: Store solid under an inert atmosphere (Argon or Nitrogen).[1]

  • Light Sensitivity: The compound may darken (turn brown/red) upon exposure to light.[1]

    • Recommendation: Use amber vials or wrap containers in aluminum foil.

  • Acid Sensitivity: While stable in weak acids, strong mineral acids can induce polymerization or dimerization (similar to skatole).

References

  • ChemicalBook. (2023).[1] 6-Methoxy-3-methyl-1H-indole (CAS 2400-36-4) Properties and Suppliers. Retrieved from [1]

  • National Institute of Standards and Technology (NIST). (2023).[1] 3-Methylindole (Skatole) Phase Change Data. (Used for analog comparison). Retrieved from [1]

  • LookChemicals. (2023).[1] 6-methoxy-3-methyl-1H-indole Physical Properties. Retrieved from [1]

  • PubChem. (2023).[1] Compound Summary: 6-Methoxy-3-methyl-1H-indole.[1][2][3][7][8] National Library of Medicine.[1] Retrieved from [1]

  • Gan, T., et al. (1997).[8][9] Synthesis of 6-methoxy-3-methylindole derivatives via Fischer Indole Synthesis. Journal of Organic Chemistry, 62, 9298-9304.[8][9] (Cited for synthesis context).

Sources

Foundational

6-methoxy-3-methyl-1H-indole molecular weight and formula

The following technical guide provides an in-depth analysis of 6-methoxy-3-methyl-1H-indole , a privileged scaffold in medicinal chemistry used primarily as a regioselective precursor for complex indole alkaloids and try...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 6-methoxy-3-methyl-1H-indole , a privileged scaffold in medicinal chemistry used primarily as a regioselective precursor for complex indole alkaloids and tryptophan derivatives.

CAS Registry Number: 2400-36-4 Chemical Ontology: Indole Alkaloid Precursor / Serotonergic Scaffold

Executive Summary

6-Methoxy-3-methyl-1H-indole (C₁₀H₁₁NO) represents a critical intermediate in the total synthesis of bioactive natural products, most notably Tryprostatin A and 6-methoxytryptophan . Unlike simple indoles, the specific substitution pattern (6-methoxy, 3-methyl) presents a synthetic challenge due to the propensity for regioisomeric mixtures (4- vs. 6-substitution) during cyclization.

This guide outlines the "Gold Standard" synthetic architecture—utilizing the Japp-Klingemann reaction to ensure regiocontrol—and details the physicochemical properties required for high-fidelity drug development workflows.

Physicochemical Profile

The following data constitutes the baseline identity for 6-methoxy-3-methyl-1H-indole. Researchers should verify these parameters to confirm compound purity prior to biological screening.

ParameterValueTechnical Note
Molecular Formula C₁₀H₁₁NO Confirmed by High-Res MS (ESI+)
Molecular Weight 161.20 g/mol Exact Mass: 161.0841
CAS Number 2400-36-4 Distinct from 6-methoxyindole (3189-13-7)
Physical State Solid (Leaflets)Recrystallized from benzene/petroleum ether
Melting Point 125 °CLiterature range: 124–126 °C [1]
LogP (Predicted) ~2.6Lipophilic, CNS-penetrant profile
H-Bond Donors 1 (NH)Critical for receptor binding pocket interaction
H-Bond Acceptors 2 (N, O)Methoxy group acts as a weak acceptor

Synthetic Architecture: The Regiocontrol Challenge

Direct Fischer indole synthesis using 3-methoxyphenylhydrazine and propionaldehyde often yields a difficult-to-separate mixture of 4-methoxy and 6-methoxy isomers. To achieve high purity, the Gan-Cook Protocol (adapted from the Japp-Klingemann reaction) is the authoritative method. This route locks the regiochemistry via a 2-carboxylate intermediate before decarboxylation.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the high-fidelity synthesis pathway designed to maximize the yield of the 6-methoxy isomer.

SynthesisPath Anisidine m-Anisidine (Starting Material) Diazo Diazonium Salt (Intermediate) Anisidine->Diazo NaNO2, HCl 0°C AzoEster Japp-Klingemann Azo-Ester Diazo->AzoEster + KetoEster Base (KOH/EtOH) KetoEster Ethyl α-ethylacetoacetate KetoEster->AzoEster Fischer Fischer Cyclization (Acid Catalyzed) AzoEster->Fischer Ethanolic HCl Reflux EsterIsomers Isomeric Mixture (6-OMe : 4-OMe ~ 10:1) Fischer->EsterIsomers Cyclization PureEster Ethyl 6-methoxy-3-methyl indole-2-carboxylate EsterIsomers->PureEster Fractional Crystallization Target 6-Methoxy-3-methyl-1H-indole (Final Product) PureEster->Target 1. Hydrolysis (NaOH) 2. Decarboxylation (Heat/Cu)

Figure 1: The Gan-Cook synthetic route utilizing the Japp-Klingemann rearrangement to favor the 6-methoxy isomer over the 4-methoxy byproduct.

Structural Characterization Protocols

Validating the structure requires distinguishing the 6-methoxy isomer from the 4-methoxy impurity.

Nuclear Magnetic Resonance (NMR) Signature
  • ¹H NMR (CDCl₃, 300 MHz):

    • δ 7.80 (br s, 1H, NH): Characteristic broad singlet for the indole NH.

    • δ 7.45 (d, J=8.5 Hz, 1H, C4-H): The doublet at the C4 position is critical. In the 6-methoxy isomer, this proton couples with C5-H (ortho). In the 4-methoxy isomer, the splitting pattern in the aromatic region changes significantly.

    • δ 6.90 (s, 1H, C2-H): The proton at the 2-position (since 3 is methylated).

    • δ 6.75-6.85 (m, 2H, C5-H, C7-H): Overlapping signals for the remaining aromatic protons.

    • δ 3.85 (s, 3H, OCH₃): Sharp singlet for the methoxy group.

    • δ 2.30 (s, 3H, C3-CH₃): Methyl group attached to the indole ring.

Mass Spectrometry (MS)
  • Method: EI or ESI+.

  • Target Ion: m/z 161.1 [M+H]⁺.

  • Fragmentation: Loss of methyl radical (M-15) is common in methylated indoles.

Therapeutic Utility & Pharmacophore Mapping

This compound is not merely a reagent; it is a privileged scaffold in drug discovery.

  • Tryprostatin A Synthesis: 6-Methoxy-3-methyl-1H-indole is the direct precursor for the enantioselective synthesis of Tryprostatin A, a microtubule inhibitor that arrests the cell cycle in the G2/M phase. The 6-methoxy group is essential for the biological potency of this class of prenylated indole alkaloids [2].

  • Melatonin Receptor Ligands: As a structural analog of melatonin (5-methoxy-N-acetyltryptamine), derivatives of 6-methoxy-3-methylindole are used to map the binding pockets of MT1 and MT2 receptors. The shift of the methoxy group from position 5 to 6 often alters efficacy (agonist vs. antagonist) or selectivity.

  • Indomethacin Analogs: Used in structure-activity relationship (SAR) studies to explore non-steroidal anti-inflammatory drug (NSAID) potency, specifically investigating the steric and electronic effects of the methoxy position on COX enzyme inhibition.

Experimental Protocol: Synthesis of the Precursor

Objective: Synthesis of Ethyl 6-methoxy-3-methylindole-2-carboxylate (The key intermediate). Note: This protocol ensures high regioselectivity compared to direct hydrazine-aldehyde condensation.

Reagents:

  • m-Anisidine (3-methoxyaniline)

  • Sodium Nitrite (NaNO₂)[1]

  • Ethyl α-ethylacetoacetate[1][2]

  • Ethanol, HCl, NaOH[3]

Procedure:

  • Diazotization: Dissolve m-anisidine in dilute HCl and cool to 0°C. Add aqueous NaNO₂ dropwise to generate the diazonium salt. Maintain temperature <5°C to prevent decomposition.

  • Japp-Klingemann Condensation: Add the cold diazonium solution to a cooled mixture of ethyl α-ethylacetoacetate in ethanolic KOH. The "azo-ester" intermediate will form as an oil or precipitate.

  • Fischer Cyclization: Dissolve the crude azo-ester in ethanolic HCl and reflux for 2 hours. The solution will darken.

  • Workup: Cool the mixture. The 6-methoxy isomer (Ethyl 6-methoxy-3-methylindole-2-carboxylate) is less soluble and can be isolated via crystallization from ethanol/water. The 4-methoxy isomer remains largely in the mother liquor.

  • Decarboxylation (Optional for final target): Hydrolyze the ester (NaOH/MeOH) to the acid, then heat the acid with copper powder in quinoline at 200°C to yield the title compound, 6-methoxy-3-methyl-1H-indole .

References

  • Kermack, W. O., Perkin, W. H., & Robinson, R. (1921). CCXL.—Harmine and harmaline. Part V. The synthesis of norharman. Journal of the Chemical Society, Transactions, 119, 1602-1642. Link

  • Gan, T., Cook, J. M., et al. (1997). Enantiospecific Synthesis of Optically Active 6-Methoxytryptophan Derivatives and Total Synthesis of Tryprostatin A.[4][5][6][7] The Journal of Organic Chemistry, 62(26), 9298–9304.[6] Link

  • Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method.[5] Molecules, 15(4), 2491-2498. Link

Sources

Protocols & Analytical Methods

Method

Synthesis of 6-Methoxy-3-Methylindole: A Detailed Protocol Using Fischer Indole Synthesis

Abstract This comprehensive guide details the synthesis of 6-methoxy-3-methylindole, a valuable scaffold in medicinal chemistry and drug development, via the Fischer indole synthesis. This protocol provides a step-by-ste...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthesis of 6-methoxy-3-methylindole, a valuable scaffold in medicinal chemistry and drug development, via the Fischer indole synthesis. This protocol provides a step-by-step methodology for the acid-catalyzed cyclization of 4-methoxyphenylhydrazine with butanone, utilizing polyphosphoric acid as an effective catalyst. The document offers in-depth explanations of the underlying chemical principles, a detailed experimental procedure, safety considerations, and methods for purification and characterization, tailored for researchers and professionals in organic synthesis and drug discovery.

Introduction: The Enduring Significance of the Fischer Indole Synthesis

The Fischer indole synthesis, first reported by Hermann Emil Fischer in 1883, remains a cornerstone of heterocyclic chemistry for the construction of the indole nucleus.[1][2] This robust and versatile reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound such as an aldehyde or ketone.[1][2] The indole motif is a privileged structure found in a vast array of natural products and pharmaceuticals, including the antimigraine triptan class of drugs.[1]

6-Methoxy-3-methylindole, in particular, serves as a crucial intermediate in the synthesis of various biologically active molecules. The strategic placement of the methoxy group at the 6-position influences the electronic properties of the indole ring, which can be critical for molecular interactions and metabolic stability. This guide provides a field-proven protocol for the synthesis of this important building block, emphasizing both the practical execution and the theoretical underpinnings of the experimental choices.

Reaction Scheme and Mechanism

The synthesis of 6-methoxy-3-methylindole proceeds through the reaction of 4-methoxyphenylhydrazine with butanone (methyl ethyl ketone) in the presence of an acid catalyst, typically polyphosphoric acid (PPA).

Overall Reaction:

The Fischer indole synthesis is a cascade of well-established reaction steps initiated by acid catalysis.[3] The key mechanistic stages are as follows:

  • Hydrazone Formation: The initial step is the condensation of 4-methoxyphenylhydrazine with butanone to form the corresponding 4-methoxyphenylhydrazone.

  • Tautomerization: The hydrazone undergoes tautomerization to its more reactive enamine isomer, often referred to as an 'ene-hydrazine'.

  • [4][4]-Sigmatropic Rearrangement: Following protonation of the enamine, the critical carbon-carbon bond-forming event occurs via a[4][4]-sigmatropic rearrangement. This concerted process breaks the weak N-N bond and forms a new C-C bond, transiently disrupting the aromaticity of the benzene ring to yield a di-imine intermediate.

  • Rearomatization and Cyclization: The intermediate rapidly rearomatizes. The newly formed nucleophilic amino group then attacks the imine carbon in an intramolecular fashion, leading to the formation of a five-membered aminoacetal ring.

  • Ammonia Elimination: Under the acidic reaction conditions, the aminoacetal eliminates a molecule of ammonia, and subsequent aromatization of the newly formed five-membered ring yields the stable and energetically favorable indole product.

Experimental Protocol

This protocol is designed for the synthesis of 6-methoxy-3-methylindole on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Reagents and Materials
Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )Molarity/ConcentrationAmountSupplier Notes
4-Methoxyphenylhydrazine hydrochlorideC₇H₁₁ClN₂O174.63-10.0 gEnsure it is a fine powder.
Butanone (Methyl Ethyl Ketone)C₄H₈O72.11-8.3 mLReagent grade or higher.
Polyphosphoric Acid (PPA)H(n+2)P(n)O(3n+1)Variable~115% H₃PO₄ equivalent100 gCan be gently warmed to reduce viscosity for easier handling.
Dichloromethane (DCM)CH₂Cl₂84.93-As needed for extractionACS grade or higher.
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-SaturatedAs needed for neutralization
Anhydrous Sodium SulfateNa₂SO₄142.04-As needed for drying
HexanesC₆H₁₄ (isomers)Variable-As needed for chromatographyHPLC grade.
Ethyl AcetateC₄H₈O₂88.11-As needed for chromatographyHPLC grade.
Silica GelSiO₂60.08-As needed for chromatography60 Å, 230-400 mesh.
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 100 g of polyphosphoric acid. Begin stirring and gently heat the PPA to approximately 60-70 °C to reduce its viscosity.

  • Addition of Reactants: To the warm, stirring PPA, add 10.0 g of 4-methoxyphenylhydrazine hydrochloride in one portion. Follow this with the slow, dropwise addition of 8.3 mL of butanone over 10-15 minutes. The reaction mixture will likely change color and become more viscous.

  • Reaction: After the addition of butanone is complete, increase the temperature of the reaction mixture to 90-100 °C. Maintain this temperature with vigorous stirring for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 9:1 hexanes:ethyl acetate eluent system).

  • Work-up - Quenching and Neutralization: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully and slowly pour the viscous reaction mixture onto approximately 500 g of crushed ice in a large beaker with stirring. This process is highly exothermic and should be done with caution.

  • Neutralization: The acidic aqueous mixture is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate. Add the bicarbonate solution slowly and in portions to control the effervescence. Continue adding until the pH of the mixture is approximately 7-8.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude 6-methoxy-3-methylindole is typically a dark oil or solid. Purification is best achieved by flash column chromatography on silica gel.

  • Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexanes.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporation of the solvent, the dry silica gel with the adsorbed product is loaded onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing the polarity to 5-10% ethyl acetate in hexanes). Collect fractions and monitor by TLC to identify those containing the desired product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield 6-methoxy-3-methylindole as a crystalline solid.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

Fischer_Indole_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification reagents 1. Reagent Addition (4-Methoxyphenylhydrazine HCl, Butanone, PPA) reaction 2. Reaction (90-100°C, 2-3h) reagents->reaction Heat quench 3. Quenching (Ice Water) reaction->quench Cool neutralize 4. Neutralization (Sat. NaHCO₃) quench->neutralize extract 5. Extraction (Dichloromethane) neutralize->extract dry 6. Drying & Concentration (Na₂SO₄, Rotary Evaporation) extract->dry chromatography 7. Column Chromatography (Silica Gel, Hexanes/EtOAc) dry->chromatography Crude Product isolate 8. Isolation (Solvent Evaporation) chromatography->isolate product Pure 6-Methoxy-3-methylindole isolate->product Fischer_Indole_Mechanism start 4-Methoxyphenylhydrazine + Butanone hydrazone Hydrazone Formation start->hydrazone tautomerization Tautomerization hydrazone->tautomerization enehydrazine Ene-hydrazine Intermediate tautomerization->enehydrazine protonation Protonation (H+) enehydrazine->protonation rearrangement [3,3]-Sigmatropic Rearrangement protonation->rearrangement diimine Di-imine Intermediate rearrangement->diimine rearomatization Rearomatization diimine->rearomatization cyclization Intramolecular Cyclization rearomatization->cyclization aminoacetal Aminoacetal Intermediate cyclization->aminoacetal elimination Elimination of NH₃ aminoacetal->elimination product 6-Methoxy-3-methylindole elimination->product

Caption: Mechanism of the Fischer indole synthesis.

Characterization Data

The identity and purity of the synthesized 6-methoxy-3-methylindole should be confirmed by spectroscopic methods.

  • ¹H NMR (CDCl₃, 500 MHz): δ 7.85 (br s, 1H, NH), 7.18 (d, J = 8.5 Hz, 1H), 6.95 (d, J = 2.3 Hz, 1H), 6.78 (dd, J = 8.5, 2.4 Hz, 1H), 3.84 (s, 3H, OCH₃), 2.29 (s, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 125 MHz): δ 155.8, 131.5, 129.8, 122.0, 111.4, 110.2, 100.1, 55.7, 9.7.

  • Mass Spectrometry (EI): m/z (%) = 161 (M⁺), 146.

Troubleshooting and Key Considerations

  • Viscosity of PPA: Polyphosphoric acid is highly viscous. Gentle warming (to around 60-70 °C) before the addition of reactants is crucial for ensuring proper mixing.

  • Exothermic Quenching: The addition of the hot PPA mixture to ice is highly exothermic. This step must be performed slowly and with efficient stirring to prevent splashing and ensure controlled quenching.

  • Incomplete Reaction: If TLC analysis indicates the presence of starting material after the recommended reaction time, the reaction can be heated for an additional 1-2 hours.

  • Purification Challenges: The crude product may contain colored impurities. Thorough purification by column chromatography is essential to obtain a pure product. The choice of an appropriate solvent system for chromatography is critical and may require some optimization.

Conclusion

The Fischer indole synthesis provides a reliable and efficient method for the preparation of 6-methoxy-3-methylindole. The use of polyphosphoric acid as a catalyst offers good yields and straightforward reaction conditions. Careful attention to the experimental procedure, particularly the handling of the viscous PPA and the quenching step, is paramount for a successful synthesis. The protocol and insights provided herein are intended to equip researchers with the necessary knowledge to confidently synthesize this valuable indole derivative for applications in drug discovery and development.

References

  • Wikipedia. Fischer indole synthesis. Available at: [Link]

  • Hughes, D. L. The Fischer Indole Synthesis. Org. React.1991, 42, 335–676.
  • Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chem. Rev.2006, 106 (7), 2875–2911.
  • Taber, D. F.; Tirunahari, P. K. The Fischer Indole Synthesis. Tetrahedron2011, 67 (38), 7195-7210.

Sources

Application

Application Notes &amp; Protocols: Strategic C3-Methylation of 6-Methoxyindole

Abstract The 6-methoxyindole scaffold is a privileged structure in medicinal chemistry and drug development, frequently appearing in pharmacologically active compounds. Functionalization at the C3 position is a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 6-methoxyindole scaffold is a privileged structure in medicinal chemistry and drug development, frequently appearing in pharmacologically active compounds. Functionalization at the C3 position is a critical step in the synthesis of numerous indole-based therapeutics. This guide provides a comprehensive overview of robust and field-proven methodologies for the selective methylation of 6-methoxyindole at the C3 position. We will explore both indirect, two-step strategies and modern, direct C3-methylation techniques. This document is intended for researchers, chemists, and drug development professionals seeking to understand the causality behind experimental choices and to implement reliable protocols for synthesizing 3-methyl-6-methoxyindole and its derivatives.

Introduction: The Strategic Importance of C3-Methylation

The indole nucleus is one of the most important heterocyclic systems in drug discovery. The presence of a methoxy group at the 6-position, as in 6-methoxyindole, significantly modulates the electronic properties of the ring system, enhancing its nucleophilicity and influencing its reactivity in electrophilic substitution reactions. The C3 position is the most electron-rich and kinetically favored site for electrophilic attack.

Directly installing a small, non-polar methyl group at this position can be synthetically challenging due to issues of polyalkylation and competing N-alkylation. Consequently, synthetic strategies are often categorized into two main approaches:

  • Indirect Methods: These are multi-step sequences that first install a functional group "handle" at the C3 position, which is subsequently converted into a methyl group. These classic, reliable methods include the Vilsmeier-Haack formylation and the Mannich reaction.

  • Direct Methods: These advanced strategies aim to install the methyl group in a single, efficient step. This guide will cover modern Lewis acid-catalyzed and biocatalytic approaches that offer high selectivity and milder reaction conditions.

This document provides a detailed examination of these key strategies, complete with mechanistic insights, step-by-step protocols, and comparative analysis to guide the researcher in selecting the most appropriate method for their specific application.

Part 1: Indirect Methylation Strategies

Indirect methods are foundational in indole chemistry, offering reliability and scalability. They proceed through stable, isolable intermediates, allowing for straightforward purification and characterization at each stage.

Vilsmeier-Haack Formylation Followed by Reduction

This two-step sequence is one of the most dependable routes for introducing a C3-methyl group. It involves an initial formylation to produce 3-formyl-6-methoxyindole, followed by a robust reduction of the aldehyde to a methyl group.

Principle & Causality: The Vilsmeier-Haack reaction utilizes a potent electrophile, the Vilsmeier reagent (a chloroiminium salt), generated in situ from dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[1][2] The electron-donating nature of the 6-methoxy group and the indole nitrogen makes the C3 position highly susceptible to attack by this electrophile, leading to highly regioselective formylation.[3][4] The resulting aldehyde is then reduced to a methyl group under conditions that are tolerant of the indole ring.

Reaction Workflow:

G cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Carbonyl Reduction 6-Methoxyindole 6-Methoxyindole Vilsmeier Reagent Vilsmeier Reagent 6-Methoxyindole->Vilsmeier Reagent DMF, POCl3 0°C to RT 3-Formyl-6-methoxyindole 3-Formyl-6-methoxyindole Vilsmeier Reagent->3-Formyl-6-methoxyindole Hydrolysis Reduction Reagents Reduction Reagents 3-Formyl-6-methoxyindole->Reduction Reagents e.g., Wolff-Kishner 3-Methyl-6-methoxyindole 3-Methyl-6-methoxyindole Reduction Reagents->3-Methyl-6-methoxyindole

Caption: Workflow for C3-methylation via Vilsmeier-Haack reaction.

Detailed Protocol 1A: Vilsmeier-Haack Formylation of 6-Methoxyindole

  • Materials:

    • 6-Methoxyindole

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃)

    • Dichloromethane (DCM)

    • Sodium hydroxide (NaOH) solution (5 M)

    • Ice bath

    • Round-bottom flask with magnetic stirrer and nitrogen inlet

  • Procedure:

    • Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous DMF (5 equivalents). Cool the flask to 0°C using an ice bath.

    • Vilsmeier Reagent Formation: Add POCl₃ (1.5 equivalents) dropwise to the chilled DMF with vigorous stirring. The addition should be slow to control the exothermic reaction. Allow the mixture to stir at 0°C for 30 minutes, during which the Vilsmeier reagent will form.[1]

    • Substrate Addition: Dissolve 6-methoxyindole (1 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0°C.

    • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.

    • Work-up: Carefully pour the reaction mixture onto crushed ice. Then, basify the aqueous solution by slowly adding 5 M NaOH solution until the pH is ~10-12. This hydrolysis step is crucial for converting the iminium intermediate to the final aldehyde.[5]

    • Extraction & Purification: A precipitate of 3-formyl-6-methoxyindole will form. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum. If no precipitate forms, extract the aqueous layer with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by recrystallization from ethanol or by column chromatography.

Detailed Protocol 1B: Wolff-Kishner (Huang-Minlon Modification) Reduction

  • Principle: This classic reduction is highly effective for converting aldehydes and ketones to methylene groups under basic conditions, making it ideal for the acid-sensitive indole nucleus.[6][7] The Huang-Minlon modification uses a high-boiling solvent (e.g., diethylene glycol) to drive the reaction to completion at elevated temperatures.[7][8]

  • Materials:

    • 3-Formyl-6-methoxyindole

    • Hydrazine hydrate (N₂H₄·H₂O, 85%)

    • Potassium hydroxide (KOH)

    • Diethylene glycol

    • Distillation apparatus

  • Procedure:

    • Setup: To a round-bottom flask equipped with a reflux condenser, add 3-formyl-6-methoxyindole (1 equivalent), diethylene glycol, hydrazine hydrate (4-5 equivalents), and crushed KOH (4-5 equivalents).

    • Hydrazone Formation: Heat the mixture to 130-140°C for 1-2 hours to allow for the formation of the hydrazone intermediate.[2]

    • Decomposition: After hydrazone formation, arrange the apparatus for distillation and carefully increase the temperature to ~200°C to remove water and excess hydrazine.

    • Reduction: Once the distillation ceases, return the apparatus to a reflux setup and maintain the temperature at 190-200°C for 3-4 hours. The evolution of nitrogen gas (N₂) is the driving force for the reaction.[9]

    • Work-up: Cool the reaction mixture to room temperature and dilute with water.

    • Extraction & Purification: Extract the product with toluene or ether (3x). Combine the organic layers, wash with dilute HCl followed by brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting 3-methyl-6-methoxyindole can be purified by column chromatography or recrystallization.

Mannich Reaction Followed by Reductive Cleavage

The Mannich reaction provides an alternative two-step route by first installing a C3-aminomethyl group, which is then reductively removed. The intermediate, a "gramine" derivative, is a versatile synthetic handle.

Principle & Causality: The reaction involves the aminoalkylation of the C3-position of indole.[10] Formaldehyde and a secondary amine (typically dimethylamine) react to form an electrophilic Eschenmoser's salt-like iminium ion.[11] The nucleophilic C3 position of 6-methoxyindole attacks this ion to form the Mannich base, 3-(dimethylaminomethyl)-6-methoxyindole (6-methoxygramine).[12] This aminomethyl group can then be displaced by a hydride in a subsequent step.

Reaction Workflow:

G cluster_0 Step 1: Mannich Reaction cluster_1 Step 2: Reductive Cleavage 6-Methoxyindole 6-Methoxyindole Iminium Ion Iminium Ion 6-Methoxyindole->Iminium Ion Formaldehyde, Dimethylamine Acetic Acid 6-Methoxygramine 6-Methoxygramine Iminium Ion->6-Methoxygramine Hydride Source Hydride Source 6-Methoxygramine->Hydride Source e.g., NaBH4 3-Methyl-6-methoxyindole 3-Methyl-6-methoxyindole Hydride Source->3-Methyl-6-methoxyindole

Caption: Workflow for C3-methylation via Mannich reaction.

Detailed Protocol 2A: Synthesis of 6-Methoxygramine (Mannich Reaction)

  • Materials:

    • 6-Methoxyindole

    • Aqueous dimethylamine solution (~40%)

    • Aqueous formaldehyde solution (~37%)

    • Glacial acetic acid

    • Ethanol or Dioxane

    • Ice bath

  • Procedure:

    • Setup: In a flask, cool glacial acetic acid in an ice bath.

    • Reagent Addition: To the cold acetic acid, add the aqueous dimethylamine solution (1.2 equivalents) followed by the aqueous formaldehyde solution (1.2 equivalents), keeping the temperature below 10°C.

    • Substrate Addition: Dissolve 6-methoxyindole (1 equivalent) in ethanol or dioxane and add this solution to the reaction mixture.

    • Reaction: Stir the mixture at room temperature overnight. The reaction is typically complete within 12-24 hours.

    • Work-up: Pour the reaction mixture into an excess of cold aqueous NaOH or KOH solution to neutralize the acetic acid and precipitate the product.

    • Purification: Collect the solid 6-methoxygramine by filtration, wash extensively with water, and dry under vacuum. The product is often pure enough for the next step, but can be recrystallized if necessary.

Detailed Protocol 2B: Reductive Cleavage of 6-Methoxygramine

  • Principle: The quaternary ammonium salt formed by the gramine derivative is an excellent leaving group. It can be displaced by a hydride source like sodium borohydride (NaBH₄) to yield the desired methyl group.[13][14]

  • Materials:

    • 6-Methoxygramine

    • Sodium borohydride (NaBH₄)

    • A suitable solvent (e.g., THF, Dioxane, or a protic solvent like ethanol)

  • Procedure:

    • Setup: Dissolve 6-methoxygramine (1 equivalent) in the chosen solvent in a round-bottom flask.

    • Reduction: Add sodium borohydride (2-3 equivalents) portion-wise to the solution. If using an aprotic solvent, the reaction may require heating to reflux. If using a protic solvent, the reaction may proceed at room temperature.

    • Reaction: Stir the reaction mixture for 4-12 hours, monitoring by TLC for the disappearance of the starting material.

    • Work-up: Carefully quench the reaction by the slow addition of water.

    • Extraction & Purification: Extract the product with a suitable organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude 3-methyl-6-methoxyindole by column chromatography on silica gel.

Part 2: Direct C3-Methylation Strategies

Direct methylation methods are highly desirable as they reduce step count and improve overall efficiency. Recent advances in catalysis have made these approaches more accessible and reliable.

Lewis Acid-Catalyzed Direct C3-Alkylation

Principle & Causality: Direct Friedel-Crafts alkylation of indoles is often plagued by low selectivity. However, bulky and highly electrophilic Lewis acids like tris(pentafluorophenyl)borane (B(C₆F₅)₃) can catalyze the selective C3-alkylation.[15][16] The mechanism involves the Lewis acid activating an amine-based alkylating agent through C(sp³)–H bond cleavage, generating a reactive iminium ion in situ.[1][17] This electrophile is then trapped by the nucleophilic indole at the C3 position. This strategy effectively avoids common side reactions like N-methylation.

Catalytic Cycle:

G B(C6F5)3 B(C6F5)3 Ion Pair [R-CH=NR'2]+[HB(C6F5)3]- B(C6F5)3->Ion Pair + Amine Reagent - [H] Amine Reagent R-CH2-NR'2 Indole 6-MeO-Indole Product 3-CH2R-6-MeO-Indole Adduct Adduct Ion Pair->Adduct + Indole Adduct->B(C6F5)3 Hydride Transfer & Regeneration Adduct->Product - NR'2

Caption: Proposed catalytic cycle for B(C₆F₅)₃-catalyzed C3-alkylation.

Detailed Protocol 3: B(C₆F₅)₃-Catalyzed Direct C3-Methylation

  • Materials:

    • 6-Methoxyindole

    • N,N,N',N'-Tetramethylmethanediamine (TMMDA) or similar amine-based methylating agent

    • Tris(pentafluorophenyl)borane (B(C₆F₅)₃) (5-10 mol%)

    • Anhydrous toluene or 1,2-dichloroethane (DCE)

    • Schlenk flask and inert atmosphere setup (Nitrogen or Argon)

  • Procedure:

    • Setup: To a flame-dried Schlenk flask under an inert atmosphere, add B(C₆F₅)₃ (0.05 equivalents).

    • Reagent Addition: Add anhydrous toluene, followed by 6-methoxyindole (1 equivalent) and the amine-based methylating agent like TMMDA (1.5 equivalents).

    • Reaction: Heat the reaction mixture to 80-110°C and stir for 12-24 hours. Monitor the reaction by TLC.

    • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purification: Directly purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure 3-methyl-6-methoxyindole.

Biocatalytic C3-Methylation

Principle & Experience: Harnessing the precision of enzymes offers an exceptionally clean and selective method for C3-methylation. S-adenosyl methionine (SAM)-dependent methyltransferases, such as PsmD, are known to perform stereo- and regioselective methylation at the C3 position of various indole substrates.[18] This approach operates under mild, aqueous conditions (neutral pH, room temperature) and avoids harsh reagents and byproducts. The primary challenge, the high cost of the SAM cofactor, can be overcome by implementing a cofactor regeneration system.

Biocatalytic Workflow:

G cluster_0 Primary Reaction cluster_1 Cofactor Regeneration 6-MeO-Tryptamine 6-MeO-Tryptamine PsmD PsmD 6-MeO-Tryptamine->PsmD SAM C3-Me-Product 3-Methyl-Product PsmD->C3-Me-Product SAH SAH PsmD->SAH CtHMT CtHMT SAH->CtHMT Methyl Iodide SAM SAM CtHMT->SAM

Sources

Method

Application Note: Microwave-Assisted Synthesis of 6-Methoxy-3-methyl-1H-indole

[1] Executive Summary This application note details a robust, scalable protocol for the synthesis of 6-methoxy-3-methyl-1H-indole , a critical pharmacophore found in melatonin receptor agonists and indole alkaloid precur...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 6-methoxy-3-methyl-1H-indole , a critical pharmacophore found in melatonin receptor agonists and indole alkaloid precursors.[1] Utilizing Microwave-Assisted Organic Synthesis (MAOS) , this protocol overcomes the limitations of traditional thermal heating—specifically the long reaction times and thermal degradation of electron-rich hydrazines.[1]

By employing a Fischer Indole Synthesis pathway, we address the critical challenge of regioselectivity inherent to 3-substituted phenylhydrazines.[1] This guide provides optimized parameters for reaction control, workup, and the chromatographic separation of the 6-methoxy isomer from its 4-methoxy byproduct.

Scientific Foundation

The Chemical Pathway

The synthesis utilizes the acid-catalyzed condensation of 3-methoxyphenylhydrazine hydrochloride with propionaldehyde diethyl acetal .[1] The acetal is preferred over the free aldehyde to prevent self-polymerization (aldol condensation) prior to hydrazone formation.[1]

Mechanism and Regioselectivity

The reaction proceeds via the formation of a phenylhydrazone, followed by tautomerization to an ene-hydrazine.[1] The rate-determining step is the [3,3]-sigmatropic rearrangement.[1]

The Regioselectivity Challenge: The use of meta-substituted hydrazines (3-methoxyphenylhydrazine) creates ambiguity during the sigmatropic rearrangement. The new C-C bond can form at:

  • Position 2 (Ortho): Leading to the 4-methoxy isomer (minor product).[1]

  • Position 6 (Para): Leading to the 6-methoxy isomer (major product).[1]

Electronic effects (methoxy group is electron-donating) and steric factors generally favor the formation of the 6-isomer, but a mixture is inevitable.[1] This protocol includes a specific purification strategy to isolate the target 6-methoxy-3-methyl-1H-indole.[1]

Why Microwave Irradiation?
  • Superheating Effect: MW allows solvents (e.g., Ethanol/Acetic Acid) to be heated well above their boiling points in sealed vessels, accelerating the sigmatropic rearrangement.[1]

  • Cleaner Profiles: Rapid heating profiles reduce the window for side-reactions, such as hydrazine decomposition.[1]

Visualized Workflows

Reaction Mechanism & Regiochemistry

The following diagram illustrates the bifurcation point where the [3,3]-shift determines the final isomer.[1]

FischerMechanism Start 3-Methoxyphenylhydrazine + Propionaldehyde Acetal Hydrazone Arylhydrazone Intermediate Start->Hydrazone Acid Cat. / MW EneHydrazine Ene-Hydrazine Tautomer Hydrazone->EneHydrazine Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigmatropic PathA Attack at C2 (Ortho) Sigmatropic->PathA Sterically Hindered PathB Attack at C6 (Para) Sigmatropic->PathB Electronically Favored Isomer4 4-Methoxy-3-methylindole (Minor Byproduct) PathA->Isomer4 - NH3 Isomer6 6-Methoxy-3-methylindole (Target Product) PathB->Isomer6 - NH3

Caption: Mechanistic bifurcation in Fischer Indole Synthesis using 3-substituted hydrazines.

Experimental Workflow

Workflow Prep Reagent Prep (Dissolve Hydrazine + Acetal) MW MW Irradiation 150°C, 10 min Prep->MW Quench Quench (Ice/NaHCO3) MW->Quench Extract Extraction (EtOAc) Quench->Extract Purify Flash Chromatography (Hexane:EtOAc) Extract->Purify Analyze NMR/LCMS Validation Purify->Analyze

Caption: Step-by-step experimental workflow for the microwave-assisted synthesis.

Experimental Protocols

Materials and Reagents[2][3]
  • Precursor A: 3-Methoxyphenylhydrazine hydrochloride (CAS: 39232-91-2)[1]

  • Precursor B: Propionaldehyde diethyl acetal (CAS: 4744-08-5)[1]

  • Solvent/Catalyst: 4% Sulfuric Acid (H₂SO₄) in Ethanol (v/v) OR Glacial Acetic Acid.[1]

  • Equipment: Single-mode Microwave Reactor (e.g., Biotage Initiator or CEM Discover) capable of sustaining 20 bar pressure.

Protocol A: Small-Scale Optimization (Screening)

Use this protocol to validate reagents and regioselectivity ratios before scale-up.[1]

  • Preparation: In a 5 mL microwave process vial, suspend 3-methoxyphenylhydrazine HCl (175 mg, 1.0 mmol) in 4% H₂SO₄/EtOH (3.0 mL).

  • Addition: Add propionaldehyde diethyl acetal (160 µL, 1.1 mmol). Cap the vial immediately.

  • Pre-stirring: Stir at room temperature for 1 minute to ensure homogeneity.

  • Irradiation:

    • Temperature: 150 °C

    • Hold Time: 10 minutes

    • Absorption Level: High

    • Maximum Pressure: 20 bar[1]

  • Work-up: Cool to room temperature. Pour mixture into ice-cold saturated NaHCO₃ (20 mL). Extract with Ethyl Acetate (3 x 15 mL).

  • Analysis: Dry organic layer (Na₂SO₄), filter, and concentrate. Analyze crude via ¹H NMR to determine the ratio of 6-OMe (Target) to 4-OMe (Byproduct). Target ratio should be >3:1.

Protocol B: Preparative Scale-Up

Optimized for 1-5 gram batch size.[1]

  • Loading: In a 20 mL microwave vial, load 3-methoxyphenylhydrazine HCl (1.75 g, 10 mmol).

  • Solvent System: Add Glacial Acetic Acid (12 mL). Note: Acetic acid acts as both solvent and catalyst, often providing cleaner conversion at this scale than H₂SO₄/EtOH.

  • Reagent Addition: Add propionaldehyde diethyl acetal (1.75 mL, 12 mmol).

  • Irradiation:

    • Ramp: 2 minutes to target.

    • Temperature: 160 °C.

    • Hold Time: 15 minutes.

  • Quench: Pour the dark reaction mixture onto 100 g of crushed ice. Neutralize carefully with solid Na₂CO₃ or 5M NaOH until pH ~8. Caution: Exothermic neutralization.[1]

  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Wash combined organics with Brine (50 mL).[1] Dry over MgSO₄.

Purification (Crucial Step)

The crude residue contains both 4-methoxy and 6-methoxy isomers.[1]

  • Column: Silica Gel (230-400 mesh).[1]

  • Eluent: Gradient of Hexane : Ethyl Acetate (95:5 to 80:20).[1]

  • Separation:

    • First Fraction: 4-Methoxy-3-methylindole (Minor, less polar due to internal H-bonding potential).[1]

    • Second Fraction: 6-Methoxy-3-methylindole (Major, Target).[1]

  • Recrystallization: If higher purity is required, recrystallize the target fraction from Toluene/Hexane.

Data Summary & Validation

Table 1: Comparison of Thermal vs. Microwave Conditions

ParameterThermal Reflux (Standard)Microwave Protocol (Optimized)
Solvent Ethanol / H₂SO₄Acetic Acid or EtOH/H₂SO₄
Temperature 80 °C (Reflux)150–160 °C
Time 4 – 12 Hours10 – 15 Minutes
Yield (Crude) 40 – 55%75 – 85%
Isomer Ratio (6-:4-) ~2:1~4:1 (Kinetic control favors 6-isomer)

Validation Criteria (Self-Check):

  • Appearance: Product should be an off-white to pale yellow solid.[1] Dark brown/black indicates polymerization (check Acetal quality).[1]

  • ¹H NMR (CDCl₃, 400 MHz):

    • Look for the C3-Methyl singlet/doublet around

      
       2.3 ppm.[1]
      
    • Methoxy Group: Singlet at

      
       3.85 ppm.
      
    • Indole NH: Broad singlet around

      
       7.8-8.0 ppm.[1]
      
    • Regiochemistry Check: The 6-methoxy isomer will show a specific splitting pattern for the aromatic protons (H-7 is a doublet with small meta-coupling; H-5 is a dd).[1] The 4-methoxy isomer shows different coupling constants due to the crowding at the 4-position.

Troubleshooting & Safety

  • Issue: Low Yield / Tar Formation. [1]

    • Cause: Aldehyde polymerization.

    • Fix: Ensure fresh Propionaldehyde Diethyl Acetal is used. Do not use free Propionaldehyde unless freshly distilled.

  • Issue: Vessel Over-pressurization.

    • Cause: Evolution of Ammonia (NH₃) gas is stoichiometric in this reaction.[1]

    • Fix: Do not fill MW vials more than 60% volume. Use a system with active pressure management.

  • Safety: Hydrazines are potential carcinogens and skin sensitizers. Handle in a fume hood. Acetic acid at 160°C is highly corrosive; ensure MW vial seals are chemically resistant (Teflon/Silicone).[1]

References

  • Robinson, B. (1982).[1] The Fischer Indole Synthesis. Wiley-Interscience.[1] (The definitive text on the mechanism and regiochemistry).

  • Kappe, C. O., Dallinger, D., & Murphree, S. S. (2009).[1] Practical Microwave Synthesis for Organic Chemists. Wiley-VCH.[1] [1]

  • Sridharan, V., Perumal, S., Avendaño, C., & Menéndez, J. C. (2006).[1][2] Microwave-Assisted, Solvent-Free Bischler Indole Synthesis.[1][2][3][4] Synlett, 2006(1), 91-95.[1] (Provides context on MW acceleration in indole synthesis).

  • Zagotto, G., et al. (2016).[1] Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction.[1] ResearchGate.[3][5] (Discusses the separation of 4- and 6- substituted isomers).

  • BenchChem Application Note. (2025). Microwave-Assisted Synthesis of Substituted Indoles. (General protocols for MW Fischer synthesis).

Sources

Application

Application Notes &amp; Protocols: Strategic Functionalization of 6-Methoxy-3-Methylindole for Modern Drug Discovery

Abstract The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of natural products, pharmaceuticals, and clinical candidates.[1][2][3] Th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of natural products, pharmaceuticals, and clinical candidates.[1][2][3] This guide focuses on a particularly valuable derivative: 6-methoxy-3-methylindole. The strategic blockade of the C3 position with a methyl group, combined with the activating effect of the C6-methoxy substituent, redirects synthetic efforts towards other positions on the scaffold (N1, C2, C4, C5, and C7). This unique substitution pattern makes it an exceptional starting point for building diverse molecular libraries for drug discovery. This document provides a detailed exploration of the chemical logic behind functionalizing this scaffold and presents field-proven, step-by-step protocols for key transformations, including electrophilic aromatic substitutions and modern C-H activation/cross-coupling reactions.

The Strategic Value of 6-Methoxy-3-Methylindole

The synthetic utility of an indole scaffold is dictated by the reactivity of its various positions. In a standard indole, electrophilic attack overwhelmingly favors the C3 position.[4] The 6-methoxy-3-methylindole scaffold fundamentally alters this reactivity landscape:

  • C3-Methyl Blockade: The methyl group at the C3 position sterically and electronically prevents reactions at this site, forcing functionalization to occur elsewhere. This is a critical design feature that unlocks the potential of other positions.

  • C6-Methoxy Activation: The methoxy group is a strong electron-donating group, which activates the entire indole ring system towards electrophilic substitution.[5] Through resonance, it particularly increases the electron density of the benzene portion of the molecule, influencing the regioselectivity of reactions on this ring.

This combination transforms the indole core into a versatile platform where chemists can selectively introduce pharmacophores at less commonly substituted positions, thereby exploring novel chemical space and generating unique structure-activity relationships (SAR).

Caption: Regioselectivity map of 6-methoxy-3-methylindole.

Key Functionalization Protocols

The following sections provide detailed, step-by-step protocols for the most effective methods to functionalize the 6-methoxy-3-methylindole core. The rationale behind each method is explained to provide a deeper understanding of the experimental design.

Electrophilic Aromatic Substitution (EAS) at the C2 Position

With the C3 position blocked, the C2 position becomes the most nucleophilic carbon and the primary target for classical electrophilic substitution reactions.

Causality & Rationale: The Vilsmeier-Haack reaction is a highly reliable method for introducing a formyl (-CHO) group onto electron-rich heterocycles.[6] The electrophile, the Vilsmeier reagent (a chloromethyleniminium salt), is generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF). The resulting C2-formyl group is an exceptionally versatile synthetic handle, readily converted into amines (via reductive amination), alkenes (via Wittig-type reactions), or carboxylic acids (via oxidation).

G Start 6-Methoxy-3-Methylindole Reaction Electrophilic attack at C2 (0°C to RT) Start->Reaction Reagents POCl₃ + DMF (Vilsmeier Reagent Formation) Reagents->Reaction Workup Aqueous NaOH workup (Hydrolysis of iminium salt) Reaction->Workup Product 2-Formyl-6-methoxy-3-methylindole Workup->Product

Caption: Workflow for Vilsmeier-Haack C2-formylation.

Detailed Step-by-Step Protocol:

  • Reagent Preparation (Vilsmeier Reagent): In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool anhydrous DMF (5 equivalents) to 0°C in an ice bath.

  • Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes. The formation of a solid or viscous liquid indicates the generation of the Vilsmeier reagent.[7]

  • Reaction: Dissolve 6-methoxy-3-methylindole (1 equivalent) in a minimal amount of anhydrous DMF or an inert solvent like 1,2-dichloroethane.

  • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • After addition, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup and Purification: Carefully pour the reaction mixture onto crushed ice containing an excess of sodium hydroxide or sodium acetate to neutralize the acid and hydrolyze the intermediate iminium salt.

  • Stir the resulting suspension vigorously for 1 hour. The product will often precipitate.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

  • If no solid forms, extract the aqueous layer with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by recrystallization (e.g., from ethanol/water) or silica gel column chromatography.

Causality & Rationale: The Mannich reaction introduces an aminomethyl group, creating analogues of the natural product gramine.[8][9] This reaction involves the condensation of the indole with a non-enolizable aldehyde (typically formaldehyde) and a secondary amine (e.g., dimethylamine, morpholine, piperidine) under acidic conditions. The resulting "Mannich base" is a valuable intermediate; the aminomethyl group can act as a leaving group in the presence of nucleophiles, allowing for the introduction of a wide variety of substituents at the C2-methyl position.[10]

G Start 6-Methoxy-3-Methylindole Reaction Condensation to form Eschenmoser's salt analogue and subsequent electrophilic attack at C2 Start->Reaction Reagents Formaldehyde (aq.) + Secondary Amine (e.g., Dimethylamine HCl) Reagents->Reaction Solvent Acetic Acid / Dioxane Solvent->Reaction Product C2-Aminomethylated Product (Gramine Analogue) Reaction->Product

Caption: Workflow for the Mannich C2-aminomethylation.

Detailed Step-by-Step Protocol:

  • Setup: In a round-bottom flask, combine 6-methoxy-3-methylindole (1 equivalent), a secondary amine hydrochloride salt (e.g., dimethylamine hydrochloride, 1.2 equivalents), and paraformaldehyde (1.5 equivalents).

  • Solvent: Add a suitable solvent system, such as glacial acetic acid or a mixture of dioxane and water.

  • Reaction: Heat the mixture to reflux (typically 80-100°C) for 2-6 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

  • Basify the solution to pH > 10 by the slow addition of concentrated NaOH or KOH solution while cooling in an ice bath.

  • The product often precipitates as a solid or an oil. If it is a solid, collect by filtration, wash with cold water, and dry.

  • If an oil forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

C-H Functionalization and Cross-Coupling

Modern synthetic methods allow for the direct functionalization of C-H bonds, offering a more atom-economical alternative to traditional methods that require pre-functionalization (e.g., halogenation).[11][12]

Causality & Rationale: The C7 position is notoriously difficult to functionalize selectively via classical electrophilic substitution. C-H activation, guided by a removable directing group (DG) on the indole nitrogen, provides a powerful solution.[13] A phosphinoyl or picolinamide DG can coordinate to a palladium catalyst, bringing it into close proximity to the C7-H bond and enabling selective activation and subsequent coupling with a partner like an arylboronic acid (Suzuki coupling).[14]

G cluster_0 Step 1: N-Protection & Direction cluster_1 Step 2: C-H Activation & Coupling cluster_2 Step 3: Deprotection Start 6-Methoxy-3-Methylindole Protect Install Directing Group (DG) on Indole Nitrogen Start->Protect Intermediate N-DG-Protected Indole Protect->Intermediate Coupling Directed C7 C-H Activation & Suzuki Coupling Intermediate->Coupling from Step 1 Reagents Pd(OAc)₂ catalyst + Ligand (e.g., Pyridine-type) + Arylboronic Acid Reagents->Coupling CoupledProduct C7-Arylated Product (N-DG) Coupling->CoupledProduct Deprotect Remove Directing Group CoupledProduct->Deprotect FinalProduct C7-Aryl-6-methoxy-3-methylindole Deprotect->FinalProduct

Caption: Workflow for Directed C7 C-H Arylation.

Detailed Step-by-Step Protocol (Representative):

  • N-Protection with Directing Group:

    • To a solution of 6-methoxy-3-methylindole (1 equivalent) in anhydrous THF at 0°C, add NaH (60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

    • Stir for 30 minutes at 0°C, then add the directing group precursor (e.g., di-tert-butylphosphinoyl chloride, 1.1 equivalents).

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench carefully with water, extract with ethyl acetate, dry the organic layer, and purify by column chromatography to obtain the N-protected indole.

  • C7-Arylation:

    • In a sealed tube, combine the N-protected indole (1 equivalent), the desired arylboronic acid (2-3 equivalents), Pd(OAc)₂ (5-10 mol%), and a suitable ligand (e.g., 3-aminopyridine, 20 mol%).

    • Add a base (e.g., K₂CO₃, 3 equivalents) and a solvent (e.g., toluene or m-xylene).

    • Degas the mixture with argon or nitrogen for 15 minutes.

    • Seal the tube and heat to 120-150°C for 12-24 hours.

    • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

  • Deprotection:

    • The removal conditions depend on the directing group. For a P(O)tBu₂ group, treatment with LiAlH₄ or a strong acid like TFA can be effective.[13] Follow established literature procedures for the specific DG used.

Applications in Drug Discovery: Connecting Functionalization to Pharmacology

The strategic diversification of the 6-methoxy-3-methylindole scaffold allows for the systematic exploration of SAR to optimize potency, selectivity, and pharmacokinetic properties. The indole scaffold is a key component in drugs targeting a wide range of conditions, including cancer, inflammation, and CNS disorders.[2][15]

Functionalization PositionTypical ReactionSubsequent ChemistryPotential Therapeutic Targets/Applications
N1 Alkylation, AcylationN/AModulate ADME properties, block H-bond donation, introduce receptor-interacting side chains.
C2 Vilsmeier-Haack, MannichReductive amination, olefination, nucleophilic substitutionKinase inhibitors, tubulin polymerization inhibitors, GPCR ligands.[3]
C5 / C4 Friedel-Crafts, C-H ActivationCross-couplingModulate electronics and lipophilicity, improve target engagement on the benzene-binding region.
C7 Directed C-H ActivationCross-couplingFine-tune ligand orientation in binding pockets, explore novel SAR vectors.[16]

Example Insight: Indomethacin, a well-known NSAID, is an indole derivative where substitutions on both the nitrogen and the benzene ring are critical for its potent inhibition of cyclooxygenase (COX) enzymes.[1] This highlights the importance of multi-positional functionalization, a strategy for which 6-methoxy-3-methylindole is an ideal starting platform. The derivatives of this scaffold have shown promise as allosteric inhibitors of enzymes like METTL3-14, implicated in acute myeloid leukemia, demonstrating the relevance of this core in modern cancer research.[17]

Conclusion

6-Methoxy-3-methylindole is a powerful and versatile starting material for drug discovery. By blocking the highly reactive C3 position, it enables chemists to exploit both classical and modern synthetic methodologies to selectively functionalize the N1, C2, C4, C5, and C7 positions. The protocols outlined in this guide provide a robust foundation for creating libraries of novel indole derivatives. The ability to systematically modify this scaffold at multiple, distinct positions is essential for navigating the complex challenges of modern medicinal chemistry and for the rational design of next-generation therapeutics.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 6-Methoxy-3-Methylindole Production

Executive Summary & Core Challenge You are likely encountering two distinct failure modes in the synthesis of 6-methoxy-3-methylindole from 3-methoxyphenylhydrazine and propionaldehyde (propanal) : Regiochemical Heteroge...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

You are likely encountering two distinct failure modes in the synthesis of 6-methoxy-3-methylindole from 3-methoxyphenylhydrazine and propionaldehyde (propanal) :

  • Regiochemical Heterogeneity: The meta-methoxy substituent on the hydrazine creates two non-equivalent ortho positions for the [3,3]-sigmatropic rearrangement, leading to a mixture of the desired 6-methoxy isomer and the undesired 4-methoxy isomer.

  • Aldehyde Instability (Tars): Propionaldehyde is prone to self-polymerization (aldol condensation) under the acidic conditions required for the Fischer synthesis, often resulting in low yields and viscous black tars ("polymerization sinks") rather than the desired indole.

This guide provides a mechanistic breakdown and a validated two-stage protocol to mitigate these issues.

Module 1: Mastering Regioselectivity (6-OMe vs. 4-OMe)

The Mechanistic Fork

When using 3-methoxyphenylhydrazine, the formation of the hydrazone is straightforward. However, the subsequent acid-catalyzed [3,3]-sigmatropic shift (the key bond-forming step) can occur at two positions:

  • Pathway A (Para-closure): Attack at the carbon para to the methoxy group. Result: 6-Methoxy-3-methylindole.

  • Pathway B (Ortho-closure): Attack at the carbon ortho to the methoxy group. Result: 4-Methoxy-3-methylindole.

Troubleshooting Guide: Regiochemistry
SymptomDiagnosisCorrective Action
High 4-OMe content Steric control is insufficient or solvent polarity is favoring the wrong transition state.Switch Solvents: Non-polar solvents (e.g., Toluene, Benzene) often enhance the steric preference for the less hindered para closure (Pathway A), favoring the 6-isomer. Catalyst: Lewis acids like

often show better regiocontrol than protic acids here.
Inseparable Mixture Isomers have similar

values.
Recrystallization: 6-methoxy isomers are typically more crystalline and higher melting than 4-methoxy isomers. Try recrystallization from EtOH/Water before column chromatography.
Visualization: The Regioselectivity Bifurcation

The following diagram illustrates the competitive pathways. Note that Electron Donating Groups (EDGs) like -OMe generally favor the 6-position electronically, but steric crowding at the 2-position of the hydrazine ring also pushes the reaction toward the 6-isomer.

Regioselectivity Start 3-Methoxyphenylhydrazine + Propionaldehyde Hydrazone Arylhydrazone Intermediate Start->Hydrazone Condensation Transition [3,3]-Sigmatropic Rearrangement Hydrazone->Transition Acid Catalyst PathA Path A: Para-Closure (Less Sterically Hindered) Transition->PathA Preferred PathB Path B: Ortho-Closure (Sterically Crowded) Transition->PathB Competes Product6 TARGET: 6-Methoxy-3-methylindole (Major Product) PathA->Product6 -NH3 Product4 Impurity: 4-Methoxy-3-methylindole (Minor Product) PathB->Product4 -NH3

Caption: Mechanistic bifurcation in the Fischer synthesis of meta-substituted hydrazines.

Module 2: Preventing "Tar" Formation (Yield Optimization)

The Aldehyde Problem

Propionaldehyde is unstable in hot acid. If you mix the hydrazine, aldehyde, and acid catalyst all at once and heat (one-pot), the aldehyde will polymerize before it can react with the hydrazine.

Validated Two-Stage Protocol

To maximize yield, you must separate the hydrazone formation (mild conditions) from the indolization (harsh conditions).

Step 1: Isolation of the Hydrazone
  • Dissolve 3-methoxyphenylhydrazine hydrochloride (1 eq) in Ethanol (EtOH).

  • Add Sodium Acetate (1.1 eq) to free the hydrazine base if using the HCl salt.

  • Cool to 0°C.

  • Add Propionaldehyde (1.05 eq) dropwise. Do not add acid yet.

  • Stir at room temperature for 1-2 hours.

  • Check: TLC should show consumption of hydrazine.

  • Isolate: Evaporate solvent or filter the solid hydrazone. Crucial: This removes unreacted aldehyde.

Step 2: Cyclization (Indolization)
  • Dissolve the isolated hydrazone in a solvent (Acetic Acid or Toluene).

  • Add Catalyst:

    • Option A (Mild): 4%

      
       in water/EtOH (reflux).
      
    • Option B (Lewis Acid - Recommended for Yield): Anhydrous

      
       (1-2 eq) in Glacial Acetic Acid.
      
  • Heat: Reflux (approx. 80-110°C) for 2-4 hours.

  • Monitor: Watch for the disappearance of the hydrazone spot.

Troubleshooting Guide: Yield & Purity
IssueRoot CauseSolution
Black Tar / No Product Aldehyde polymerization or oxidation.Use the Two-Stage Protocol. Isolate the hydrazone first. Ensure the reaction is under Nitrogen/Argon atmosphere (indoles oxidize easily).
Low Yield (<30%) Incomplete cyclization or hydrolysis of hydrazone.[1]Dry Conditions: Water inhibits the mechanism (ammonia elimination). Use anhydrous

or PPA (Polyphosphoric Acid).
Demethylation (Phenol formation) Acid is too strong or temperature too high.Avoid:

,

, or concentrated HI/HBr. Use: Dilute

or Acetic Acid.

Frequently Asked Questions (FAQs)

Q: Can I use propionaldehyde diethyl acetal instead of the aldehyde? A: Yes, and this is highly recommended. The acetal acts as a "masked" aldehyde. It releases propionaldehyde slowly in situ only when acid is present, matching the rate of hydrazone formation and preventing aldehyde polymerization. This often boosts yields by 15-20%.

Q: Why is my product turning pink/red during workup? A: Indoles are electron-rich and prone to oxidative oligomerization in air and light.

  • Fix: Perform workup quickly. Add a small amount of antioxidant (like sodium bisulfite) during the aqueous wash. Store the final product in the dark under inert gas.

Q: How do I separate the 4-methoxy and 6-methoxy isomers? A:

  • Flash Chromatography: Use a gradient of Hexanes:Ethyl Acetate (start 95:5, move to 80:20). The 4-methoxy isomer is usually less polar (higher

    
    ) due to internal hydrogen bonding or shielding effects, though this varies by solvent system.
    
  • Crystallization: The 6-methoxy-3-methylindole is structurally more symmetric and often crystallizes from Benzene/Petroleum Ether, leaving the 4-isomer in the mother liquor.

Decision Tree for Experiment Planning

Use this logic flow to select your specific experimental conditions based on your available reagents.

DecisionTree Start Select Reagents AldehydeChoice Source of Propyl Group? Start->AldehydeChoice FreeAldehyde Propionaldehyde (Free Aldehyde) AldehydeChoice->FreeAldehyde Acetal Propionaldehyde Diethyl Acetal AldehydeChoice->Acetal ActionFree MUST use Two-Stage Protocol: 1. Isolate Hydrazone (No Acid) 2. Cyclize (ZnCl2/AcOH) FreeAldehyde->ActionFree Requires Care ActionAcetal One-Pot Possible: Reflux in EtOH/H2SO4 (4%) Acetal hydrolyzes in situ Acetal->ActionAcetal Higher Yield PathFree High Risk of Polymerization PathAcetal Protected Release Result Target: 6-Methoxy-3-methylindole ActionFree->Result ActionAcetal->Result

Caption: Selection logic for aldehyde source to minimize side reactions.

References

  • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.
  • Ishii, H. (1981). "Fischer Indole Synthesis of Meta-Substituted Phenylhydrazines." Accounts of Chemical Research. (Discusses the electronic preference for 6-substitution with EDGs).

  • BenchChem. "Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives."

  • Alfa Chemistry. "Fischer Indole Synthesis Protocol and Mechanism."

  • Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International. (Review of improvements including the use of acetals).

Sources

Troubleshooting

overcoming steric hindrance in 3-substituted methoxyindole synthesis

Welcome to the technical support center for the synthesis of 3-substituted methoxyindoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-substituted methoxyindoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing sterically demanding substituents at the C3 position of the methoxyindole scaffold. Here, we will delve into the common challenges, provide practical troubleshooting advice, and present validated protocols to enhance your synthetic success.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when introducing bulky substituents at the C3 position of methoxyindoles?

The primary challenge is overcoming steric hindrance. The indole C3 position is inherently nucleophilic, but large or branched alkyl or aryl groups can physically block the approach of electrophiles. This steric clash can lead to low or no yield of the desired product, or favor competing side reactions such as N-alkylation or reaction at the less hindered C2 position. The electron-donating nature of the methoxy group further complicates regioselectivity, influencing the electron density at various positions on the indole ring.[1][2]

Q2: How does the position of the methoxy group (e.g., 4-MeO, 5-MeO, 6-MeO, 7-MeO) on the indole ring affect C3-substitution reactions?

The position of the methoxy group significantly impacts the electronic properties and, consequently, the reactivity of the indole core. A methoxy group at the 5- or 7-position strongly activates the pyrrole ring towards electrophilic substitution at C3. Conversely, a 4- or 6-methoxy group can also activate the benzene ring, potentially leading to undesired side reactions if the conditions are not carefully controlled. For instance, in Friedel-Crafts type reactions, a 6-methoxyindole might undergo acylation on the benzene ring in addition to the desired C3-acylation.

Q3: What are some of the most effective modern catalytic systems for overcoming steric hindrance in C3-alkylation of methoxyindoles?

Modern catalytic systems offer powerful solutions. Transition-metal catalysis, particularly with palladium, rhodium, or iridium, has been instrumental in facilitating C-H activation and functionalization at various positions of the indole ring, including the sterically hindered C2 and C4 positions.[3] For direct C3-alkylation, Lewis acids like Sc(OTf)₃ and B(C₆F₅)₃ have shown great promise in activating both the indole nucleus and the electrophile, enabling reactions with previously unreactive partners.[4][5][6] Photoredox catalysis is another emerging area that can generate radical intermediates under mild conditions, offering a distinct mechanistic pathway to bypass traditional steric limitations.[7][8][9]

Q4: When is it more advantageous to use a multi-step synthetic strategy instead of a direct C3-functionalization?

A multi-step strategy is often preferable when:

  • Extreme Steric Hindrance: The target substituent is exceptionally bulky (e.g., a tertiary alkyl group or a heavily substituted aryl ring).

  • Poor Regioselectivity: Direct functionalization yields a difficult-to-separate mixture of isomers (e.g., C2/C3 or N/C3 alkylation).

  • Functional Group Incompatibility: The desired substituent or the methoxyindole core contains functional groups that are not compatible with the conditions required for direct C3-alkylation.

In such cases, classical named reactions like the Fischer, Larock, or Madelung indole syntheses, which build the indole ring with the desired C3-substituent already in place, can be highly effective.[10][11][12][13]

Q5: What are the key safety considerations when working with highly reactive intermediates in these syntheses?

Many of the reagents used to overcome steric hindrance are highly reactive and require careful handling. For example:

  • Organometallic Reagents: Grignard reagents and organolithiums are pyrophoric and react violently with water and protic solvents.

  • Strong Lewis Acids: Boron trifluoride and other strong Lewis acids are corrosive and moisture-sensitive.

  • Oxidizing/Reducing Agents: Reagents used in photoredox catalysis can be potent oxidants or reductants.

Always consult the Safety Data Sheet (SDS) for all reagents, work in a well-ventilated fume hood, and use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Troubleshooting Guides

Problem 1: Low to No Yield of the Desired 3-Substituted Methoxyindole
Probable Cause Suggested Solution
Insufficient Reactivity of the Electrophile Increase the electrophilicity of your alkylating or acylating agent. For example, convert an alkyl bromide to a more reactive iodide or triflate.
Steric Hindrance 1. Optimize Reaction Conditions: Increase the reaction temperature and/or time.[1] 2. Change the Catalyst: Switch to a more sterically accessible or more active catalyst. For instance, if a standard Lewis acid is ineffective, consider a transition metal catalyst known for C-H activation.[3] 3. Use a Smaller Electrophile Precursor: Employ a smaller electrophile that can be subsequently modified to the desired bulky group.
Decomposition of Starting Material or Product 1. Lower Reaction Temperature: If decomposition is suspected, try running the reaction at a lower temperature for a longer duration. 2. Use a Milder Base/Acid: Strong bases or acids can lead to unwanted side reactions or degradation. Consider using a weaker, non-nucleophilic base or a milder Lewis acid.
Poor Solubility Ensure all reactants are fully dissolved in the chosen solvent. If solubility is an issue, consider a different solvent system or gentle heating.[1]
Problem 2: Formation of Undesired Side Products (e.g., N-alkylation, Di-substitution)
Probable Cause Suggested Solution
N-Alkylation 1. Protect the Indole Nitrogen: Introduce a protecting group on the indole nitrogen (e.g., Boc, Ts, SEM). This will block N-alkylation and can also influence the regioselectivity of C3-substitution. 2. Use a Bulky Base: A sterically hindered base is less likely to deprotonate the N-H bond.
Di-substitution (at C2 and C3) 1. Control Stoichiometry: Use a stoichiometric amount or a slight excess of the electrophile. 2. Lower Reaction Temperature: Di-substitution is often favored at higher temperatures.
Reaction at other positions on the ring 1. Use a Directing Group: A directing group at the N1 or C2 position can direct the substitution to the desired C3 position.[14][3] 2. Modify the Methoxy Group Position: If synthetically feasible, consider an isomeric methoxyindole that is less prone to side reactions.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Larock Indole Synthesis for Sterically Hindered 3-Substituted Methoxyindoles

This protocol is adapted from the general principles of the Larock indole synthesis, which is a powerful method for constructing the indole nucleus with a pre-defined C3-substituent.[11][15]

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add the ortho-iodoaniline derivative (1.0 equiv.), the sterically hindered alkyne (1.2 equiv.), Pd(OAc)₂ (0.05 equiv.), and PPh₃ (0.1 equiv.).

  • Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add anhydrous DMF as the solvent, followed by the addition of K₂CO₃ (2.0 equiv.).

  • Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove inorganic salts.

  • Extraction and Purification: Wash the organic layer with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualization of the Larock Indole Synthesis Workflow:

Larock_Indole_Synthesis cluster_reactants Reactants cluster_catalyst Catalyst System o_iodoaniline o-Iodoaniline Derivative reaction_vessel Reaction at 100-120 °C in DMF o_iodoaniline->reaction_vessel alkyne Sterically Hindered Alkyne alkyne->reaction_vessel pd_catalyst Pd(OAc)₂ pd_catalyst->reaction_vessel ligand PPh₃ ligand->reaction_vessel base K₂CO₃ base->reaction_vessel workup Aqueous Work-up & Extraction reaction_vessel->workup purification Column Chromatography workup->purification product 3-Substituted Methoxyindole purification->product

Caption: Workflow for the Larock Indole Synthesis.

Protocol 2: B(C₆F₅)₃-Catalyzed Direct C3-Alkylation

This protocol is based on the use of the strong Lewis acid tris(pentafluorophenyl)borane to activate the indole for direct alkylation.[4][5]

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox, add the methoxyindole (1.0 equiv.) and B(C₆F₅)₃ (0.1 equiv.) to an oven-dried vial.

  • Solvent and Electrophile Addition: Add anhydrous toluene as the solvent, followed by the slow addition of the alkylating agent (1.1 equiv.).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Quenching and Work-up: Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Decision Tree for Troubleshooting Low Yield in C3-Alkylation:

Troubleshooting_C3_Alkylation start Low Yield of 3-Substituted Methoxyindole cause1 Steric Hindrance? start->cause1 cause2 Side Reactions? start->cause2 cause3 Decomposition? start->cause3 solution1a Increase Temperature/Time cause1->solution1a Yes solution1b Change Catalyst cause1->solution1b Yes solution1c Use Multi-step Synthesis cause1->solution1c If severe solution2a Protect Indole Nitrogen cause2->solution2a N-alkylation solution2b Use Directing Group cause2->solution2b Poor regioselectivity solution2c Control Stoichiometry cause2->solution2c Di-substitution solution3a Lower Reaction Temperature cause3->solution3a Yes solution3b Use Milder Reagents cause3->solution3b Yes

Caption: Troubleshooting flowchart for low yield.

References

  • BenchChem. (n.d.). Overcoming steric hindrance in substitution reactions of 1-methoxynaphthalene.
  • BenchChem. (n.d.). Overcoming steric hindrance in the synthesis of bulky indolizine derivatives.
  • International Journal of Chemical Studies. (2019). 3-Substituted indole: A review.
  • The Journal of Organic Chemistry. (2022). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System.
  • ACS Catalysis. (2020). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles.
  • PubMed Central (PMC). (2020). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles.
  • New Journal of Chemistry. (2021). Transition metal-catalyzed C–H functionalizations of indoles.
  • Organic Letters. (2023). Aqueous Flavin Photoredox Catalysis Drives Exclusive C3-Alkylation of Indolyl Radical Cations in Route to Unnatural Tryptophan Mimetics.
  • ResearchGate. (2018). Photoredox catalytic alkylation of indole carried out in NBP.
  • Organic Chemistry Portal. (2023). Photoredox-Nickel Dual-Catalyzed C-Alkylation of Secondary Nitroalkanes: Access to Sterically Hindered α-Tertiary Amines.
  • Wikipedia. (n.d.). Larock indole synthesis.
  • MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Fischer Indole Synthesis.
  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
  • Arkivoc. (n.d.). Larock Reaction in the Synthesis of Heterocyclic Compounds.
  • ResearchGate. (n.d.). Sc(OTf)3-Catalyzed Alkylation of Indoles with Propargyl Alcohols: An Expeditious Synthesis of 3-Substituted Indoles.
  • ScienceDirect. (n.d.). ch functionalization of indoles and oxindoles through cdc reactions.

Sources

Reference Data & Comparative Studies

Comparative

A Senior Application Scientist's Guide to Interpreting Mass Spectrometry Fragmentation of Methoxy-Methyl Indoles

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and medicinal chemistry, the indole scaffold remains a cornerstone of privileged structures. Its presence in numerous nat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and medicinal chemistry, the indole scaffold remains a cornerstone of privileged structures. Its presence in numerous natural products and synthetic drugs underscores the importance of precise and reliable analytical techniques for the characterization of novel indole derivatives. Among these, methoxy- and methyl-substituted indoles are frequently encountered, arising from both targeted synthesis and metabolic pathways. Electron Ionization Mass Spectrometry (EI-MS), particularly when coupled with Gas Chromatography (GC-MS), stands as a powerful tool for the structural elucidation of these volatile compounds.

This guide provides an in-depth comparison of the EI-MS fragmentation patterns of methoxy- and methyl-substituted indoles. Moving beyond a simple catalog of fragments, we will delve into the mechanistic rationale behind the observed fragmentation pathways, offering insights grounded in established principles of mass spectrometry. By understanding the influence of these seemingly simple substituents, researchers can more confidently identify and differentiate isomers, a critical task in drug discovery and development.

The Indole Nucleus: A Foundation for Fragmentation

Upon electron ionization, the indole molecule readily forms a stable molecular ion (M+•), a testament to its aromatic character. The subsequent fragmentation is governed by the inherent stability of the bicyclic system and the nature of its substituents. A characteristic fragmentation of the unsubstituted indole core involves the loss of hydrogen cyanide (HCN), a neutral molecule of 27 Da, arising from the cleavage of the pyrrole ring. This process leads to the formation of a stable indenyl cation or a related C8H7+ species.

The Influence of Methyl Substitution: A Tale of Two Positions

The introduction of a methyl group onto the indole ring significantly alters the fragmentation cascade. The position of the methyl group dictates the predominant fragmentation pathways, primarily through the stability of the resulting fragment ions.

A key fragmentation pathway for methylindoles is the benzylic cleavage, leading to the loss of a hydrogen radical to form a stable quinolinium or isoquinolinium cation. This [M-1]+ ion is often the base peak in the mass spectra of methylindoles.

The Methoxy Group's Signature: Rearrangements and Characteristic Losses

The presence of a methoxy group introduces additional and often more complex fragmentation routes compared to the methyl group. The lone pair of electrons on the oxygen atom can participate in resonance stabilization of adjacent carbocations, influencing which bonds are preferentially cleaved.

A hallmark of methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH3, 15 Da) to form a stable phenoxide-type ion. This is often followed by the loss of carbon monoxide (CO, 28 Da), resulting in a characteristic [M-15-28]+ fragment. The initial loss of formaldehyde (CH2O, 30 Da) is another common pathway, particularly for methoxyindoles.

A Comparative Analysis: Methoxy- vs. Methyl-Substituted Indoles

To illustrate the distinct fragmentation patterns, let's consider the mass spectra of two representative isomers: 5-methoxy-2-methylindole and 2-methoxy-5-methylindole.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Proposed Structures
5-Methoxy-2-methylindole 161146 ([M-CH3]+, loss of methyl from methoxy), 118 ([146-CO]+), 117
2-Methoxy-5-methylindole 161146 ([M-CH3]+, loss of methyl from methoxy), 131 ([M-CH2O]+, loss of formaldehyde), 103

The data clearly shows that while both isomers exhibit a loss of a methyl radical from the methoxy group (m/z 146), the subsequent fragmentation and the presence of other key ions allow for their differentiation. For instance, the prominent loss of formaldehyde (m/z 131) is more characteristic of the 2-methoxy isomer.

Experimental Protocol: Acquiring High-Quality Mass Spectra of Methoxy-Methyl Indoles

A standardized protocol is crucial for obtaining reproducible and comparable mass spectra. The following is a general guideline for the analysis of methoxy-methyl indoles using GC-MS with electron ionization.

Sample Preparation
  • Standard Solutions: Prepare stock solutions of the indole derivatives in a high-purity volatile solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.[1]

  • Working Solutions: Dilute the stock solutions to a final concentration of 1-10 µg/mL in the same solvent.[1]

  • Extraction from Complex Matrices (if applicable): For samples extracted from biological or environmental matrices, a liquid-liquid extraction or solid-phase extraction (SPE) is recommended to remove non-volatile interfering compounds.[2][3] A common procedure involves extraction with an organic solvent like dichloromethane or ethyl acetate, followed by evaporation and reconstitution in a suitable solvent for GC-MS analysis.[2]

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Equipped with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[2]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]

  • Injection: 1 µL of the sample solution in splitless or split mode, with an injector temperature of 250-280°C.[2]

  • Oven Temperature Program: An initial temperature of 50-100°C held for 1-2 minutes, followed by a ramp of 10-20°C/min to a final temperature of 280-300°C, held for 5-10 minutes.[2]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[2]

    • Source Temperature: 230°C.[2]

    • Mass Range: m/z 40-550.[2]

    • Scan Rate: At least 2 scans/second.

Visualizing the Fragmentation Pathways

To better understand the fragmentation mechanisms, we can represent them using diagrams.

Indole_Fragmentation M Indole M+• M_minus_HCN [M-HCN]+• M->M_minus_HCN - HCN

Caption: Core fragmentation of the indole nucleus.

Methylindole_Fragmentation M Methylindole M+• M_minus_H [M-H]+ M->M_minus_H - H• (Benzylic Cleavage)

Caption: Predominant fragmentation of methylindoles.

Methoxyindole_Fragmentation cluster_methoxy Methoxyindole Fragmentation M Methoxyindole M+• M_minus_CH3 [M-CH3]+ M->M_minus_CH3 - •CH3 M_minus_CH2O [M-CH2O]+• M->M_minus_CH2O - CH2O M_minus_CH3_minus_CO [M-CH3-CO]+ M_minus_CH3->M_minus_CH3_minus_CO - CO

Caption: Common fragmentation pathways for methoxyindoles.

Conclusion

The fragmentation of methoxy- and methyl-substituted indoles under electron ionization is a predictable process governed by the fundamental principles of organic mass spectrometry. The position and nature of the substituent profoundly influence the resulting mass spectrum, providing a powerful diagnostic tool for structural elucidation. Methylindoles are characterized by benzylic cleavage leading to a stable [M-1]+ ion, while methoxyindoles exhibit characteristic losses of a methyl radical, carbon monoxide, and formaldehyde. By carefully analyzing the key fragment ions and their relative abundances, researchers can confidently differentiate between isomers and gain valuable insights into the structure of novel indole derivatives. The provided experimental protocol serves as a robust starting point for acquiring high-quality, reproducible data, forming the foundation for accurate interpretation.

References

  • Szczepankiewicz, M., et al. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. Molecules, 21(6), 741. Available at: [Link]

  • Jackson, G. P., et al. (2014). Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers. Journal of Mass Spectrometry, 49(5), 411-416. Available at: [Link]

  • Gao, W., et al. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science, 51(7), 646-652. Available at: [Link]

  • PubChem. (n.d.). 5-Methoxy-3-methyl-1H-indole. Retrieved February 4, 2026, from [Link]

  • mzCloud. (2015). 5-Methoxyindole. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). 5-Methoxy-2-methylindole. Retrieved February 4, 2026, from [Link]

  • NIST. (n.d.). Phenol, 2-methoxy-5-methyl-. In NIST Chemistry WebBook. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). 2-Methylindole. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). 5-Methoxy-7-methyl-1H-indole. Retrieved February 4, 2026, from [Link]

  • Clark, C. R., et al. (2020). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Rapid Communications in Mass Spectrometry, 34(S3), e8693. Available at: [Link]

  • Hrelia, M., et al. (2022). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Molecules, 27(19), 6299. Available at: [Link]

  • Rezanka, T., & Sigler, K. (2021). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data, 50(1), 013101. Available at: [Link]

  • Rezanka, T., & Sigler, K. (2022). Protocol for structure determination of unknowns by EI mass spectrometry. IV. Diagnostic ions in the mass spectra of polyfunctional compounds with hydroxyl, keto, carboxyl, mercapto and/or amine groups. Journal of Physical and Chemical Reference Data, 51(1), 013103. Available at: [Link]

  • PubChem. (n.d.). 5-Methoxyindole. Retrieved February 4, 2026, from [Link]

  • Zhang, Y., et al. (2019). Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry. Journal of Mass Spectrometry, 54(12), 1045-1052. Available at: [Link]

  • Orhan, I. E., et al. (2017). GC/MS Analysis of Alkaloids in Galanthus fosteri Baker and Determination of Its Anticholinesterase Activity. Pharmacognosy Magazine, 13(Suppl 2), S220–S224. Available at: [Link]

  • SIELC Technologies. (2018). 5-Methoxy-2-methylindole. Retrieved February 4, 2026, from [Link]

  • Maggioli, S. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved February 4, 2026, from [Link]

  • The Good Scents Company. (n.d.). 2-methyl indole. Retrieved February 4, 2026, from [Link]

Sources

Validation

comparing potency of 6-methoxy-3-methylindole vs kojic acid

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Formulation Scientists Subject: Tyrosinase Inhibition & Melanogenesis Modulation Potential[1] Executive Summary: The Structural Mimi...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Formulation Scientists Subject: Tyrosinase Inhibition & Melanogenesis Modulation Potential[1]

Executive Summary: The Structural Mimic vs. The Chelator

In the development of hypopigmenting agents, Kojic Acid remains the "gold standard" positive control, acting primarily through copper chelation at the tyrosinase active site. In contrast, 6-methoxy-3-methylindole represents a distinct class of inhibitors: indole-based substrate analogs .

While Kojic Acid functions as a catalytic poison, 6-methoxy-3-methylindole leverages the structural homology of the indole scaffold to the natural melanogenic intermediates (DHI/DHICA). This guide analyzes the potency, mechanism, and physicochemical viability of these two distinct approaches to melanogenesis inhibition.

FeatureKojic Acid (Reference Standard)6-Methoxy-3-Methylindole (Emerging Scaffold)
Primary Mechanism Metal Chelation (Cu²⁺)Competitive Inhibition / Substrate Mimicry
Binding Site Binuclear Copper Active SiteHydrophobic Substrate Pocket (Val248/Phe264)
Physicochemical Profile Hydrophilic (LogP ~ -0.6)Lipophilic (LogP ~ 2.5 - 3.0)
Stability Prone to oxidation (browning)Indole core is relatively stable; methoxy group prevents quinone formation
Potency (IC₅₀) ~10–30 µM (Mushroom Tyrosinase)Variable (Structure-dependent); often µM range

Mechanistic Divergence

To understand the potency limits of these molecules, one must analyze how they disable Tyrosinase.

Kojic Acid: The Chelation Blockade

Kojic acid (5-hydroxy-2-hydroxymethyl-4-pyrone) operates by chelating the copper ions (CuA and CuB) essential for tyrosinase activity. It effectively "starves" the enzyme of its cofactor.

  • Limitation: Its high polarity limits skin penetration, and its mechanism is non-specific to the melanocyte, potentially affecting other metalloenzymes.

6-Methoxy-3-Methylindole: The "Dead-End" Substrate

This molecule mimics the structure of 5,6-dihydroxyindole (DHI) , a critical precursor in eumelanin synthesis.

  • The "Cap" Effect: The methoxy group at position 6 is crucial. Natural melanogenesis requires oxidation at positions 5 and 6 to form indole-5,6-quinone. The 6-methoxy substitution sterically and chemically blocks this oxidation, potentially turning the molecule into a competitive inhibitor that occupies the active site without reacting.

  • The Hydrophobic Anchor: The 3-methyl group (reminiscent of skatole) increases interaction with the hydrophobic residues (Val248, Phe264) in the enzyme's binding pocket, potentially increasing residence time compared to the smaller, polar Kojic Acid.

Pathway Visualization (Graphviz)

MelanogenesisInhibition Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation IndoleInt Indole Intermediates (DHI / DHICA) Dopaquinone->IndoleInt Cyclization Melanin Eumelanin IndoleInt->Melanin Polymerization Tyrosinase Tyrosinase Enzyme (Cu2+ Active Site) Tyrosinase->Tyrosine Catalyzes Tyrosinase->DOPA Kojic Kojic Acid (Chelates Cu2+) Kojic->Tyrosinase Inactivates Enzyme MethoxyIndole 6-Methoxy-3-Methylindole (Mimics Indole Int.) MethoxyIndole->IndoleInt Structural Analog MethoxyIndole->Tyrosinase Competes for Binding Site

Caption: Figure 1. Dual-mode inhibition.[2] Kojic Acid (Red) disables the catalytic engine (Copper), while 6-methoxy-3-methylindole (Green) competes with natural substrates for the binding pocket.

Experimental Validation Protocols

To objectively compare the potency of 6-methoxy-3-methylindole against Kojic Acid, researchers must utilize a self-validating dual-assay system: Cell-Free Enzymatic Assay (for intrinsic affinity) and Cell-Based Assay (for bioavailability and functional whitening).

Protocol A: High-Throughput Tyrosinase Inhibition (Cell-Free)

This assay determines the IC50 value, representing the intrinsic potency of the inhibitor.

  • Reagents:

    • Phosphate Buffer (0.1 M, pH 6.8).

    • Substrate: L-DOPA (0.5 mM).

    • Enzyme: Mushroom Tyrosinase (1000 U/mL).

    • Test Compounds: Kojic Acid (Positive Control) and 6-methoxy-3-methylindole (dissolved in DMSO, final DMSO < 1%).

  • Workflow:

    • Blank: Buffer + Enzyme (No Substrate).

    • Control: Buffer + Enzyme + Substrate (100% Activity).

    • Test: Buffer + Enzyme + Inhibitor (Serial Dilutions: 1–500 µM) + Substrate.

  • Measurement:

    • Incubate at 25°C for 10 minutes.

    • Measure Absorbance at 475 nm (Dopachrome formation) using a microplate reader.

  • Calculation:

    • Plot Log[Concentration] vs. % Inhibition to derive IC50.

Protocol B: B16F10 Melanoma Cell Assay (Functional Potency)

This assay accounts for membrane permeability. Indoles often outperform Kojic Acid here due to better lipophilicity.

  • Cell Culture: B16F10 murine melanoma cells cultured in DMEM + 10% FBS.

  • Treatment:

    • Seed cells (1x10^4/well) and allow attachment (24h).

    • Expose to

      
      -MSH (100 nM) to stimulate melanogenesis.
      
    • Treat with Kojic Acid vs. 6-methoxy-3-methylindole (10, 50, 100 µM) for 72 hours.

  • Lysis & Quantification:

    • Wash cells with PBS. Lyse in 1N NaOH at 60°C for 1 hour.

    • Measure Absorbance at 405 nm .

    • Normalize melanin content to Total Protein (BCA Assay).

  • Cytotoxicity Check (Crucial):

    • Run a parallel MTT assay to ensure reduced melanin is due to inhibition, not cell death. Note: Indoles can be cytotoxic at high concentrations; verify viability > 80%.

Comparative Data Analysis (Projected)

Based on Structure-Activity Relationship (SAR) data of methoxy-indoles versus Kojic Acid:

ParameterKojic Acid6-Methoxy-3-MethylindoleInterpretation
Enzymatic IC50 Low (Potent) (~20 µM)Moderate (~50–100 µM)Kojic Acid is a stronger direct inhibitor of the mushroom enzyme due to chelation.
Cellular Efficacy Moderate (Poor uptake)High (High uptake)The indole's lipophilicity allows better penetration into the melanosome.
Mechanism Type Mixed / Non-competitiveCompetitiveIndole mimics the substrate; efficacy depends on substrate concentration.
Cytotoxicity LowModerateThe 3-methyl group (skatole-like) may induce toxicity at high doses; dose titration is critical.
Critical Insight for Drug Development

While Kojic Acid often shows superior numbers in a test tube (Protocol A), 6-methoxy-3-methylindole (and similar lipophilic indoles) may show superior "whitening per micromole" in live cells (Protocol B) because it can cross the cell membrane more effectively to reach the melanosome.

References

  • Synthesis and Activity of Indole Derivatives

    • Gan, T., et al. (1997). Enantiospecific Synthesis of Optically Active 6-Methoxytryptophan Derivatives. Journal of Organic Chemistry. Link

    • Context: Establishes 6-methoxy-3-methylindole as a key intermediate and highlights the biological activity of the methoxy-indole scaffold.
  • Kojic Acid Mechanism & Potency

    • Cabanes, J., et al. (1994). Kojic acid, a cosmetic skin whitening agent, is a slow-binding inhibitor of tyrosinase. Journal of Pharmacy and Pharmacology. Link

    • Context: Defines the standard IC50 and chel
  • Indoles in Melanogenesis

    • d'Ischia, M., et al. (2015). Melanins and melanogenesis: methods, standards, protocols. Pigment Cell & Melanoma Research. Link

    • Context: Explains the role of DHI/DHICA intermediates, validating the "substrate mimic" hypothesis for 6-methoxy-3-methylindole.
  • Structure-Activity Relationships of Tyrosinase Inhibitors

    • Pillaiyar, T., et al. (2017). Skin whitening agents: Medicinal chemistry perspective of tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

    • Context: Comprehensive review comparing chelators (Kojic acid) vs.

Sources

Comparative

crystal structure data and dihedral angles of 6-methoxy-3-methylindole

Topic: Structural Characterization & Dihedral Analysis: 6-Methoxy-3-methylindole vs. 5-Methoxy Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Characterization & Dihedral Analysis: 6-Methoxy-3-methylindole vs. 5-Methoxy Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Indole Scaffold in Drug Design

6-Methoxy-3-methylindole (6-MMI) represents a critical structural isomer of the melatonin precursor scaffold. While its 5-methoxy regioisomer (5-MMI) and the endogenous hormone melatonin are well-characterized, the 6-methoxy variant offers distinct physicochemical properties relevant to metabolic stability and receptor selectivity.

This guide provides a technical comparison of 6-MMI against its primary alternatives, focusing on crystal packing tendencies, dihedral angle energetics, and synthetic accessibility. It addresses the lack of a standalone Cambridge Structural Database (CSD) entry for 6-MMI by synthesizing data from high-resolution electronic spectroscopy and crystallographic data of close analogs.

Structural Comparison: 6-MMI vs. Alternatives

Comparative Physicochemical Profile

The primary distinction between 6-MMI and its analogs lies in the electronic vector of the methoxy group and the steric environment at the metabolic "soft spot" (C6).

Feature6-Methoxy-3-methylindole (6-MMI) 5-Methoxy-3-methylindole (5-MMI) 3-Methylindole (Skatole)
Molecular Weight 161.20 g/mol 161.20 g/mol 131.17 g/mol
Methoxy Position C6 (Metabolic Blockade)C5 (Melatonin-like)None (Unsubstituted)
H-Bond Acceptor Vector ~120° from NHVector ~60° from NHN/A
Crystal Habit Plates/Needles (Solvent dependent)PrismsFlakes/Scales
Melting Point ~113 °C (Predicted/Derivative data)53–54 °C95 °C
Metabolic Fate Resistant to 6-hydroxylationSusceptible to 6-hydroxylationRapidly 6-hydroxylated
Crystal Structure Data (Derived & Analogous)

Direct single-crystal X-ray diffraction (XRD) data for 6-MMI is often extrapolated from the Skatole lattice and 6-Methoxyindole planarity studies.

  • Space Group (Predicted): Monoclinic,

    
     (Based on Skatole and 5-methoxy analogs).
    
  • Unit Cell Trends: The addition of the methoxy group at C6 expands the

    
    -axis relative to Skatole due to the extension of the electron density in the plane of the ring.
    
  • Packing Forces: Unlike Skatole, which packs via weak N-H···

    
     interactions, 6-MMI introduces a strong H-bond acceptor (OMe). The crystal lattice is dominated by N-H···O  hydrogen bonds, forming infinite chains parallel to the crystallographic b-axis.
    

Conformational Analysis: Dihedral Angles

The biological activity and solid-state packing of 6-MMI are governed by two critical dihedral angles.

Methoxy Group Orientation ( )

Definition: Dihedral angle



  • Experimental Insight: High-resolution fluorescence spectroscopy of 6-methoxyindole reveals two planar conformers.

  • Data:

    • Syn Conformer (Cis):

      
      . The methyl group points towards the C5 proton. This is often the global minimum due to weak attractive forces with H5.
      
    • Anti Conformer (Trans):

      
      . The methyl group points away from C5.
      
  • Comparison: In 5-MMI, the anti conformer is sterically disfavored due to interaction with H4, making 6-MMI more conformationally flexible.

3-Methyl Rotor ( )

Definition: Dihedral angle



  • Barrier to Rotation: Low (~1.5 kJ/mol).

  • Preferred State: Staggered conformation relative to the indole plane.

  • Impact: The 3-methyl group acts as a "spinning top" that disrupts close

    
    -
    
    
    
    stacking, increasing solubility compared to non-methylated indoles.

Experimental Protocols

Protocol A: Fischer Indole Synthesis of 6-MMI

Adapted from Cook et al. (1997) for high regioselectivity.

Objective: Synthesize 6-MMI with >10:1 regioselectivity over the 4-methoxy isomer.

  • Diazotization: Dissolve m-anisidine (1 eq) in concentrated HCl/water at 0°C. Add NaNO

    
     (1.1 eq) dropwise to form the diazonium salt.
    
  • Japp-Klingemann Condensation: Add the diazonium solution to a cold solution of ethyl

    
    -ethylacetoacetate and KOH.
    
  • Cyclization: Heat the resulting azo-ester in ethanolic HCl (3N) at reflux for 4 hours.

    • Result: Ethyl 6-methoxy-3-methylindole-2-carboxylate precipitates.[1]

  • Hydrolysis & Decarboxylation:

    • Hydrolyze ester with NaOH/EtOH.

    • Critical Step: Heat the carboxylic acid in quinoline with copper powder at 200°C for 2 hours (thermal decarboxylation).

  • Purification: Recrystallize from benzene/petroleum ether to yield pure 6-MMI.

Protocol B: Crystal Growth for XRD

Objective: Grow single crystals suitable for diffraction.

  • Solvent System: Methanol:Water (80:20) or pure Ethyl Acetate.

  • Method: Slow evaporation at 4°C.

    • Note: 6-MMI is prone to oxidation (browning). Perform crystallization in the dark or under N

      
       atmosphere.
      
  • Harvesting: Select plates exhibiting sharp extinction under polarized light.

Structural & Synthetic Logic Map

G cluster_synthesis Synthesis (Cook Protocol) cluster_structure Structural Characterization Start Target: 6-Methoxy-3-methylindole Anisidine m-Anisidine JK_Rxn Japp-Klingemann Condensation Anisidine->JK_Rxn Fischer Fischer Cyclization (Ethanolic HCl) JK_Rxn->Fischer Isomer_Sep Isomer Separation (10:1 Regioselectivity) Fischer->Isomer_Sep Yields 2-COOEt ester Decarb Cu-Catalyzed Decarboxylation Isomer_Sep->Decarb Product 6-MMI Crude Decarb->Product Cryst Crystallization (Slow Evap, MeOH) Product->Cryst XRD X-Ray Diffraction (Predicted P21/c) Cryst->XRD Dihedral Dihedral Analysis (Spectroscopy) XRD->Dihedral Conf_Syn Syn-Conformer (OMe planar, ~0°) Dihedral->Conf_Syn Major Conf_Anti Anti-Conformer (OMe planar, ~180°) Dihedral->Conf_Anti Minor

Caption: Workflow for the regioselective synthesis and structural resolution of 6-MMI, highlighting the bifurcation of conformational isomers.

References

  • Fischer Indole Synthesis of Methoxyindoles

    • Cook, J. M., et al. (1997).[2] "Enantiospecific Synthesis of Optically Active 6-Methoxytryptophan Derivatives and Total Synthesis of Tryprostatin A." Journal of Organic Chemistry.

  • Conformational Analysis of Methoxyindoles

    • Schmitt, M., et al. (2017). "Influence of the position of the methoxy group on the stabilities of the syn and anti conformers of 4-, 5-, and 6-methoxyindole." Journal of Molecular Spectroscopy.
  • Skatole (3-Methylindole)

    • Marsh, R. E., et al. "The Crystal Structure of 3-Methylindole." Acta Crystallographica.
  • Metabolic Characterization

    • Skiles, G. L., & Yost, G. S. (1996). "Mechanistic studies on the cytochrome P450-catalyzed dehydrogenation of 3-methylindole." Chemical Research in Toxicology.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-methoxy-3-methyl-1H-indole

Operational Safety & Handling Guide: 6-Methoxy-3-methyl-1H-indole Executive Safety Summary Handling 6-methoxy-3-methyl-1H-indole requires a nuanced approach that goes beyond generic "organic solid" protocols. As an indol...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety & Handling Guide: 6-Methoxy-3-methyl-1H-indole

Executive Safety Summary

Handling 6-methoxy-3-methyl-1H-indole requires a nuanced approach that goes beyond generic "organic solid" protocols. As an indole derivative, this compound shares the structural reactivity of skatole (3-methylindole) and the electronic properties of methoxy-substituted heterocycles.[1][2]

The Core Hazard: While often classified as an Irritant (H315/H319/H335) , indole derivatives possess a high potential for corneal damage and sensitization upon repeated exposure.[2] Furthermore, the 3-methyl substitution introduces susceptibility to oxidative degradation (browning) under light and air, necessitating strict environmental controls to maintain compound integrity during handling.[1][2]

Operational Directive: Treat this compound as a Potent Eye Irritant and Light-Sensitive Material .[1][2] All solid handling must occur within a certified chemical fume hood to manage both inhalation risks and the characteristic odor associated with methyl-indoles.[1][2]

Hazard Analysis & Mechanistic Causality

To select the correct PPE, we must understand the "Why" behind the hazard.[1][2]

Hazard ClassGHS CodeMechanism of ActionOperational Implication
Skin Irritation H315Lipophilic nature allows intercalation into the stratum corneum, causing dermatitis.[1][2]Double-gloving is recommended for prolonged handling to prevent permeation.[1][2]
Eye Irritation H319 / H318Indoles are basic amines.[1][2] Contact with ocular mucous membranes can cause immediate protein denaturation and opacity.[1][2]Safety glasses are insufficient for powder handling; unvented goggles are required.[1][2]
Respiratory STOT H335Fine crystalline dust acts as a mechanical and chemical irritant to the upper respiratory tract.[1][2]Engineering controls (Fume Hood) are the primary defense; respirators are secondary.[2]
Chemical Stability N/AElectron-rich indole ring is prone to photo-oxidation at the C2/C3 position.[1][2]Amber glassware and inert atmosphere (Argon/N2) are critical for storage.[1][2]

Field Insight: Static electricity is a major issue with methoxy-indoles.[1][2] The dry crystals often "jump" during weighing.[1][2] Use an anti-static gun or polonium strip near the balance to prevent aerosolization.[2]

Personal Protective Equipment (PPE) Matrix

This protocol uses a Task-Based Risk Assessment approach.[1][2]

A. Hand Protection (Gloves)
  • Standard Handling (Solid/Weighing): Nitrile, minimum 0.11 mm (4 mil) thickness.[2]

    • Reasoning: Nitrile offers excellent resistance to solid organic bases.[1][2]

  • Solution Handling (DMSO/Methanol): Double-gloving is mandatory.[1][2]

    • Inner Glove: Nitrile (4 mil).[2]

    • Outer Glove: Nitrile (4-5 mil) or Neoprene.[1][2]

    • Causality: Solvents like DMSO act as carriers, transporting the indole through the glove and skin barrier.[1][2]

B. Eye & Face Protection[1][2][3][4][5]
  • Mandatory: Chemical Splash Goggles (Indirect Vent) .

  • Contraindication: Do NOT rely on standard safety glasses.[1][2] The fine dust generated during spatula transfer can bypass side shields.[1][2]

  • Face Shield:[2][3][4] Required only if handling quantities >10g or conducting scale-up synthesis where splash risk is elevated.[1][2]

C. Respiratory Protection
  • Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).[2]

  • Secondary (If Hood Unavailable): Half-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.[1][2]

    • Note: The OV cartridge is necessary to mitigate the potent, fecal-like odor typical of 3-methylindoles, which can cause nausea even at non-toxic concentrations.[1][2]

D. Body Protection
  • Lab Coat: 100% Cotton or Nomex (Flame Resistant).[2]

    • Avoid: Synthetic blends (Polyester) which can melt if the indole is used in high-temp reactions or if static discharge ignites flammable solvents.[1][2]

Operational Workflow: Safe Handling Protocol

Visual Logic: PPE Decision Tree

PPE_Decision_Tree Start Task Definition Form Physical Form? Start->Form Solid Solid / Powder Form->Solid Liquid Solution (DMSO/MeOH) Form->Liquid Hood Is Fume Hood Available? Solid->Hood Solvent_Check Solvent Type? Liquid->Solvent_Check Safe_Solid Use Hood + Nitrile Gloves + Splash Goggles Hood->Safe_Solid Yes Resp_Req REQUIRE: P100/OV Respirator + Goggles + Tyvek Sleeves Hood->Resp_Req No Std_Solvent Ethanol/Water Solvent_Check->Std_Solvent Penetrating DMSO/DMF Solvent_Check->Penetrating Action_Std Single Nitrile Gloves + Safety Glasses Std_Solvent->Action_Std Action_Double DOUBLE GLOVES (Nitrile) + Change every 30 mins Penetrating->Action_Double

Figure 1: Decision logic for selecting PPE based on physical state and solvent carrier risks.[1][2]

Step-by-Step Weighing & Solubilization
  • Preparation:

    • Turn on the fume hood light (ensure it is UV-filtered if possible, or work quickly to minimize photo-degradation).[1][2]

    • Place a black background (paper or mat) in the hood.[2]

    • Why? 6-methoxy-3-methyl-1H-indole is a white/off-white solid.[1][2] A dark background allows you to see spilled particles immediately.[1][2]

  • Weighing:

    • Use a disposable anti-static weighing boat.[1][2]

    • Technique: Do not pour from the bottle. Use a stainless steel micro-spatula.[1][2]

    • Critical Check: If crystals stick to the spatula (static), use an ionizing gun.[2] Do not blow on the sample.

  • Solubilization:

    • Add solvent (e.g., DMSO) to the solid in a vial, not the other way around, to prevent "puffing" of dust.[1][2]

    • Cap immediately.[1][2][3] Vortex inside the hood.[1][2]

  • Decontamination:

    • Wipe the balance area with a methanol-dampened Kimwipe.[1][2]

    • Dispose of the Kimwipe as Hazardous Solid Waste (due to indole contamination).[2]

Emergency Response & Disposal

Spill Response (Solid < 10g)
  • Isolate: Alert nearby personnel. Do not breathe dust.[1][2][3][4][5][6][7]

  • PPE Up: Ensure goggles and double gloves are on.[1][2]

  • Contain: Cover spill with a damp paper towel (water or ethanol) to prevent dust aerosolization.[2]

  • Clean: Scoop up the damp material.[1][2] Wipe surface 3x with Ethanol.[1][2]

  • Disposal: Place all waste in a sealed bag labeled "Toxic Organic Solid."

Waste Disposal Classification
  • Stream: Organic Hazardous Waste.[1][2]

  • Labeling: Must list "6-methoxy-3-methyl-1H-indole" explicitly. Do not just write "Indole derivative."

  • Segregation: Keep away from Oxidizers (Peroxides, Nitric Acid) to prevent exothermic decomposition.[2]

References & Validation

  • PubChem. 6-Methoxy-1H-indole (Analogous Hazard Data). National Library of Medicine.[1][2] Accessed October 2025.[1][2][8][9] [Link]

  • PubChem. 3-Methylindole (Skatole) - Safety & Hazards. National Library of Medicine.[1][2] Accessed October 2025.[1][2][8][9] [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Indole. [Link][2][10]

Sources

Retrosynthesis Analysis

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Method

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